Oxantel embonate
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-[2-(1-methyl-5,6-dihydro-4H-pyrimidin-2-yl)ethenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.C13H16N2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-15-9-3-8-14-13(15)7-6-11-4-2-5-12(16)10-11/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2,4-7,10,16H,3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOAINFUFGBHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC(=CC=C2)O.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Chemistry and Derivative Research
Established Synthetic Pathways of the Oxantel (B1663009) Base Compound
The synthesis of the oxantel base compound, a critical component of the anthelmintic agent oxantel embonate, is primarily achieved through several established chemical pathways. These methods vary in their approach, efficiency, and scalability, each offering distinct advantages for different research and production contexts.
Knoevenagel Condensation Approaches
The principal and most well-established method for synthesizing oxantel is the Knoevenagel condensation. sigmaaldrich.comwikipedia.org This reaction involves the condensation of an active hydrogen compound with a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.orgpearson.com In the context of oxantel synthesis, the key reactants are 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine (B110543) and 3-hydroxybenzaldehyde. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or other secondary amines, to facilitate the nucleophilic addition and subsequent elimination of a water molecule. sigmaaldrich.comwikipedia.orgnih.gov
The Knoevenagel condensation is favored for its reliability and moderate to good yields. nih.gov The reaction conditions can be optimized by using various solvents, including toluene (B28343) or ethanol (B145695), and by employing techniques like azeotropic distillation with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion. mdpi.com This method is particularly noted for producing the biologically active (E)-isomer of oxantel, which is crucial for its therapeutic effect.
Continuous Flow Synthesis Methodologies
In recent years, continuous flow synthesis has emerged as a powerful technique for the production of active pharmaceutical ingredients (APIs), including oxantel. mdpi.comnih.gov This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved process control and safety, and the potential for integrated in-line analysis and purification. mdpi.com
For oxantel synthesis, continuous flow reactors can significantly reduce reaction times while maintaining or even improving yields. Industrial-scale production has seen a shift towards these systems, which can shorten the synthesis duration to a matter of hours and achieve yields exceeding 70%. The use of fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing for microreactors and the integration of solvent recovery systems, like fractional distillation for ethanol, contribute to the efficiency and sustainability of this approach. mdpi.com
Hydrogenation Reactions in Oxantel Synthesis
Hydrogenation reactions are primarily employed in the synthesis of structural analogs of oxantel rather than the primary compound itself. nih.gov These reactions are crucial for structure-activity relationship (SAR) studies, allowing researchers to investigate how modifications to the chemical structure affect the compound's biological activity.
Specifically, catalytic hydrogenation can be used to selectively reduce the imine bond (C=N) in the oxantel structure without affecting other functional groups like the aromatic hydroxyl group. A common catalyst for this transformation is 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting saturated analogs, while often exhibiting reduced anthelmintic activity, provide valuable insights into the pharmacophore of oxantel. nih.gov
Comparative Analysis of Synthetic Methodologies (Yield, Scalability, Purity for Research Applications)
A comparative analysis of the primary synthetic methodologies for oxantel reveals a trade-off between yield, scalability, and purity, which are critical factors for research and industrial applications.
| Methodology | Typical Yield (%) | Scalability | Purity (%) | Key Advantages for Research |
| Knoevenagel Condensation | 65–75 | High | 98–99 | Well-established, reliable for producing the active isomer. |
| Continuous Flow Synthesis | 70–78 | Very High | >99 | High throughput, excellent process control, suitable for large-scale production. |
| Hydrogenation Reactions | 40–50 | Low | 95–97 | Essential for generating structural analogs for SAR studies. |
The Knoevenagel condensation remains a gold standard for its balance of yield and scalability, making it a reliable choice for both laboratory and industrial synthesis. Continuous flow methodologies, however, represent the cutting edge for large-scale production, offering superior throughput and purity. Hydrogenation, while lower in yield and scalability, is an indispensable tool for derivative research and understanding the structural requirements for biological activity. nih.gov
Formation and Chemical Characterization of this compound (Pamoate Salt)
Oxantel is often formulated as its embonate (or pamoate) salt to enhance its stability and modify its solubility, which can be advantageous for its intended therapeutic applications. researchgate.net The formation of this salt involves the reaction of the basic oxantel compound with embonic acid (pamoic acid).
Spectroscopic Confirmation of Identity (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
The identity and purity of both the oxantel base and its embonate salt are rigorously confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for the structural elucidation of oxantel and its salt. researchgate.netresearchgate.net
¹H NMR: In a typical ¹H NMR spectrum of oxantel recorded in DMSO-d6, characteristic peaks are observed that correspond to the different protons in the molecule. For instance, the imine proton (CH=N) may appear as a distinct signal, and the aromatic protons of the hydroxyphenyl group will have specific chemical shifts and coupling patterns. The protons of the tetrahydropyrimidine (B8763341) ring and the methyl group will also have signature resonances. researchgate.netresearchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. researchgate.netresearchgate.net Key signals include those for the carbons of the tetrahydropyrimidine ring, the ethenyl linker, the meta-hydroxyphenyl moiety, and the methyl group. In the spectrum of this compound, additional signals corresponding to the carbons of the embonate counter-ion will also be present. researchgate.netresearchgate.net
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the oxantel base and to provide further structural information.
Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to determine the molecular weight of oxantel. It typically shows a prominent peak corresponding to the protonated molecule [M+H]⁺, which for oxantel would be at an m/z value consistent with its molecular formula, C₁₃H₁₆N₂O. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, further confirming the elemental composition. researchgate.net
Design and Synthesis of Oxantel Analogues and Structural Derivatives
The strategic design and synthesis of oxantel analogues have been a key focus of medicinal chemistry research, aiming to elucidate the structural determinants of its biological activity and to potentially develop new therapeutic agents. These efforts have largely centered on modifying the core components of the oxantel scaffold: the tetrahydropyrimidine ring, the styrenyl linker, and the phenolic phenyl group.
A primary synthetic route for generating oxantel and its analogues is the Knoevenagel-type condensation. This reaction typically involves the condensation of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine with a suitably substituted benzaldehyde. acs.org For instance, the synthesis of oxantel itself utilizes 3-hydroxybenzaldehyde. The reaction is often carried out in a solvent like anhydrous ethanol with a catalytic amount of a base such as piperidine, under reflux conditions. This method has proven effective for producing a range of analogues with modifications on the phenyl ring in moderate to good yields. acs.org
Alternative synthetic strategies have been developed to create derivatives that are not readily accessible through the direct condensation approach. For example, the synthesis of N-desmethyl analogues of oxantel requires a multi-step pathway. One such approach involves a zirconium-mediated hydroboration of ethynylbenzene to form an arylboronic ester. This intermediate then undergoes a Liebeskind-Srogl cross-coupling reaction with 1,4,5,6-tetrahydropyrimidine-2-thiol (B7725154) to yield the desired N-desmethyl product. acs.org Subsequent hydrogenation of these N-desmethyl analogues can produce the corresponding saturated derivatives. acs.org
Furthermore, catalytic hydrogenation has been employed to specifically reduce the double bond of the styrenyl linker, yielding saturated analogues of oxantel. acs.org This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This selective reduction allows for the investigation of the role of the linker's planarity in the compound's biological activity. acs.org
Structure-Activity Relationship Studies for Modified Ligands
Structure-activity relationship (SAR) studies on oxantel analogues have provided significant insights into the molecular features crucial for its activity, particularly its modulatory effects on nicotinic acetylcholine (B1216132) receptors (nAChRs). Research has systematically explored the impact of modifying the phenyl substituent, the planarity of the molecule, and the N-methylation of the tetrahydropyrimidine ring. acs.orgresearchgate.net
The position of the hydroxyl group on the phenyl ring is a critical determinant of activity and selectivity. acs.orgresearchgate.net Oxantel, with its meta-hydroxyl group, acts as a positive allosteric modulator (PAM) of α3β2 nAChRs and a negative allosteric modulator (NAM) of α4β2 nAChRs. acs.orgmdpi.comresearchgate.net Shifting the hydroxyl group to the ortho position results in a potent and selective PAM for α3β2 receptors, while nearly abolishing the negative modulation at α4β2 receptors. acs.orgmdpi.com Conversely, moving the hydroxyl to the para position maintains the negative allosteric modulation at α4β2 receptors, albeit with reduced potency compared to oxantel, and shows no significant modulation of α3β2 receptors. acs.org
Substitution on the phenyl ring with other groups has also been investigated. For example, a 3-fluorostyryl substitution has been reported to increase the inhibition of fumarate (B1241708) reductase, a potential target, by 40%. The introduction of a methoxy (B1213986) group at the para-position of the phenyl ring, in place of the hydroxyl group, leads to a compound that acts as a PAM at both α3β2 and α4β2 subtypes. acs.org
The planarity of the styrenyl linker is another essential feature for the anthelmintic activity of oxantel. Saturation of the double bond in the linker, which introduces flexibility to the molecule, has been shown to abolish receptor activation. This underscores the importance of a rigid, planar conformation for optimal interaction with its target receptors.
These SAR studies, summarized in the tables below, highlight the fine-tuning of the pharmacological profile of oxantel analogues that can be achieved through specific structural modifications.
Table 1: Activity of Oxantel and its Analogues on nAChR Subtypes acs.orgmdpi.comresearchgate.net
| Compound | Phenyl Substitution | Modulation at α3β2 (EC50, Emax) | Modulation at α4β2 (EC50, Emax) |
| Oxantel | m-OH | PAM (3.9 μM, 1.98) | NAM (200 μM, 0.75) |
| Analogue 2a | o-OH | PAM (0.061 μM, 2.08) | Weak NAM (Emax = 0.92) |
| Analogue 2c | p-OH | No Modulation | NAM (96 μM, 0.88) |
| Analogue 2d | p-OCH3 | PAM (1.8 μM, 1.57) | PAM (2.3 μM, 1.54) |
| Analogue 3a | Saturated linker, m-OH | Inactive | Inactive |
| Analogue 3b | N-desmethyl, p-OCH3 | PAM (2.5 μM, 1.48) | Weak PAM (Emax = 1.15) |
EC50 values represent the concentration for half-maximal response. Emax is the maximum effect. PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator.
Table 2: Comparative Activity of Oxantel and Pyrantel (B1679900) on a Whipworm nAChR plos.orgnih.gov
| Compound | EC50 (μM) | Relative Maximum Current Response (Imax, %) |
| Oxantel | 9.49 | 86.85 |
| Pyrantel | 148.5 | 29.41 |
| Acetylcholine (ACh) | 14.5 | ~100 (by definition) |
Molecular Pharmacodynamics: Elucidating Targets and Mechanisms
Cholinergic Agonism and Neuromuscular Effects in Nematodes
Oxantel (B1663009) is classified as a cholinergic agonist, meaning it mimics the action of the neurotransmitter acetylcholine (B1216132) (ACh). plos.orgnih.gov Its anthelmintic effect is achieved by inducing paralysis in worms, which are then expelled from the host. plos.orgnih.govbiorxiv.org This action is mediated by its interaction with nAChRs, which are ligand-gated ion channels crucial for nerve and muscle function in nematodes. plos.orgnih.govplos.org
As a depolarizing neuromuscular blocking agent, oxantel binds to nAChRs on the muscle cells of gastrointestinal parasites. wikipedia.org This binding action selectively opens the ion channels, leading to an influx of positive ions and causing depolarization of the neuron or muscle cell membrane. wikipedia.orgscielo.org.mx This effect is significantly more potent than that of the natural ligand, acetylcholine. wikipedia.org The persistent depolarization disrupts normal neuromuscular transmission, initiating the process that leads to paralysis. scielo.org.mxresearchgate.net
The continuous activation of the nAChRs by oxantel results in a sustained muscular contraction. wikipedia.org Unlike the transient stimulation caused by acetylcholine, which is quickly broken down, oxantel's presence leads to an irreversible depolarization of the neuromuscular junctions. This unrelenting contraction culminates in a state of spastic paralysis, rendering the parasite unable to maintain its position within the host's gastrointestinal tract. wikipedia.orgscielo.org.mx The paralyzed worms are then expelled from the host. plos.orgnih.gov
Identification and Functional Characterization of Nicotinic Acetylcholine Receptor (nAChR) Targets
The high specificity of oxantel for whipworms like Trichuris species is due to its selective action on a novel subtype of nAChR. plos.orgnih.gov While oxantel is generally classified as an agonist for N-subtype (nicotine-sensitive) nAChRs, its primary target in whipworms is a distinct receptor with unique pharmacological properties. plos.orgnih.govresearchgate.net
Research has identified a novel ACR-16-like subunit in the pig whipworm, Trichuris suis. plos.orgnih.govnih.gov This subunit forms a functional homomeric channel that is highly sensitive to oxantel. plos.orgnih.gov Due to its potent activation by oxantel, this receptor has been designated as the O-AChR subtype. plos.orgnih.govnih.gov This receptor is specific to Clade I nematodes, which includes Trichuris and the zoonotic parasite Trichinella. plos.orgresearchgate.net The discovery of this receptor explains the narrow-spectrum activity of oxantel, as it has a much lower effect on the ACR-16 receptors found in other nematodes like Ascaris suum. plos.orgnih.govnih.gov A similar oxantel-sensitive ACR-16-like receptor has also been identified and characterized in the mouse whipworm, Trichuris muris, further confirming this as the primary target in whipworms. nih.govmdpi.comnih.gov
The O-AChR in Trichuris suis and Trichuris muris is a homomeric receptor, meaning it is composed of five identical ACR-16-like subunits. plos.orgnih.govnih.gov These subunits share typical features of nAChR subunits, including a Cys-loop motif and four transmembrane regions. plos.orgnih.gov Functional expression of these ACR-16-like subunits in Xenopus laevis oocytes has confirmed their ability to form functional channels that are gated by acetylcholine and, most notably, by oxantel. plos.orgnih.govnih.govnih.gov The ancillary protein RIC-3 is required to promote the expression of these functional receptors in the oocyte system. plos.orgresearchgate.netpreprints.org
Electrophysiological studies have revealed the distinct pharmacological profile of the O-AChR. In Trichuris suis, oxantel acts as a full and potent agonist, inducing a current response comparable to or even greater than that of acetylcholine. plos.orgbiorxiv.org Pyrantel (B1679900), a structural analogue of oxantel, is a moderate agonist on this receptor. plos.orgnih.gov In contrast, classic nicotinic agonists such as nicotine, epibatidine (B1211577), and cytisine (B100878) produce only minor responses, highlighting the unique nature of the O-AChR compared to other N-AChR subtypes. plos.orgnih.gov
The O-AChR in Trichuris muris shows some pharmacological differences, though it remains highly sensitive to oxantel. nih.govmdpi.com In T. muris, oxantel and acetylcholine are similarly potent. mdpi.comnih.govresearchgate.net However, this receptor is more responsive to the toxic agonist epibatidine and surprisingly insensitive to pyrantel, unlike the T. suis receptor. mdpi.comnih.govresearchgate.net These species-specific differences underscore the importance of detailed pharmacological characterization. nih.gov
The following tables summarize the pharmacological data from electrophysiological studies on the O-AChRs.
Table 1: Ligand Responsiveness of the Trichuris suis O-AChR (Tsu-ACR-16-like) (Data derived from electrophysiological experiments on Xenopus oocytes expressing the receptor)
| Ligand | Agonist Effect | Relative Potency/Efficacy | Citation |
| Oxantel | Full Agonist | Most potent agonist, induced a current response in the same range or higher than 100 μM ACh. | plos.orgbiorxiv.org |
| Acetylcholine | Agonist | Used as the control agonist. | plos.org |
| Pyrantel | Moderate Agonist | Induced a relatively high current response, but less than oxantel. | plos.orgnih.gov |
| Epibatidine | Weak Agonist | Induced only small current responses. | plos.orgnih.gov |
| Nicotine | Weak Agonist | Induced only small current responses. | plos.orgnih.gov |
| Levamisole (B84282) | Weak Agonist | One of the least potent agonists tested. | plos.org |
Table 2: Comparative Ligand Responsiveness of Trichuris muris O-AChR (Tmu-ACR-16-like) (Data derived from electrophysiological experiments on Xenopus oocytes expressing the receptor)
| Ligand | Agonist Effect | Relative Potency/Efficacy | Citation |
| Oxantel | Partial Agonist | Potency similar to acetylcholine. | nih.govmdpi.com |
| Acetylcholine | Agonist | Potency similar to oxantel. | nih.govmdpi.com |
| Epibatidine | Partial Agonist | More potent than acetylcholine. | nih.govmdpi.com |
| Pyrantel | Very Weak/Insensitive | Induced only a minor response. | nih.govmdpi.com |
Species-Specific Pharmacological Differences of nAChR Targets (e.g., Trichuris muris vs. Trichuris suis)
The anthelmintic activity of oxantel is primarily attributed to its action as a potent agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis. wikipedia.org However, significant pharmacological differences exist at the nAChR level between closely related whipworm species, such as the murine whipworm, Trichuris muris, and the porcine whipworm, Trichuris suis. These differences underscore the species-specific nature of oxantel's efficacy.
Recent research has identified a novel ACR-16-like nAChR subunit in Trichuris species that is a preferential target for oxantel. nih.govnih.gov Functional characterization of these receptors expressed in Xenopus laevis oocytes has revealed distinct pharmacological profiles.
In T. suis, the ACR-16-like receptor (Tsu-ACR-16-like) is highly sensitive to oxantel, which acts as a full agonist, eliciting a maximal response even greater than acetylcholine (ACh). biorxiv.org In contrast, pyrantel, a structurally similar anthelmintic, acts only as a partial agonist on this receptor. nih.gov
Conversely, the ACR-16-like receptor from T. muris (Tmu-ACR-16-like) displays different agonist sensitivities. nih.gov While oxantel is a potent agonist for the Tmu-ACR-16-like receptor, it acts as a partial agonist with an efficacy lower than that of ACh. nih.gov Interestingly, the Tmu-ACR-16-like receptor is more responsive to the potent nicotinic agonist epibatidine than the Tsu-ACR-16-like receptor, but it is largely insensitive to pyrantel. nih.govresearchgate.net These findings highlight significant pharmacological distinctions between the nAChR targets in these two Trichuris species. nih.gov
These species-specific differences in receptor pharmacology likely contribute to the observed variations in anthelmintic efficacy and emphasize the importance of characterizing drug targets in different parasite species. nih.govnih.gov The data suggest that the ACR-16-like nAChR in Trichuris is a key determinant of oxantel's narrow-spectrum activity. nih.govplos.org
Table 1: Comparative Agonist Activity at ACR-16-like nAChRs
| Agonist | T. muris (Tmu-ACR-16-like) | T. suis (Tsu-ACR-16-like) |
|---|---|---|
| Oxantel | Partial Agonist (Potent) | Full Agonist (Highly Potent) |
| Pyrantel | Insensitive / Very Weak Agonist | Partial Agonist |
| Acetylcholine | Full Agonist | Full Agonist |
| Epibatidine | Partial Agonist (More Potent than ACh) | Weak Agonist |
Data compiled from multiple research sources. nih.govnih.govbiorxiv.orgresearchgate.net
Role of Ancillary Proteins (e.g., RIC-3) in Receptor Assembly and Function
The functional expression and maturation of nAChRs in nematodes are complex processes that often require the assistance of ancillary or chaperone proteins. nih.govnih.gov One such crucial protein is RIC-3 (Resistance to Inhibitors of Cholinesterase), an endoplasmic reticulum (ER)-resident transmembrane protein. nih.govembopress.org RIC-3 is known to be essential for the proper folding, assembly, and functional expression of several nAChR subtypes. nih.govembopress.orgembopress.org
Studies involving the heterologous expression of nematode nAChRs in systems like Xenopus laevis oocytes have demonstrated the necessity of co-expressing ancillary proteins like RIC-3 for many receptors to become functional. nih.govbiorxiv.org For instance, the functional expression of the homomeric Tsu-ACR-16-like receptor from T. suis is dependent on the co-injection of RIC-3 cRNA. biorxiv.orgplos.org Oocytes injected with only the Tsu-acr-16-like cRNA fail to produce functional receptors that respond to acetylcholine, highlighting the critical role of RIC-3 in the maturation of this specific oxantel target. biorxiv.org
The influence of RIC-3 can be species-specific itself. Research has shown that RIC-3 orthologues from different nematode species, such as Ascaris suum (Asu-RIC-3) and Caenorhabditis elegans (Cel-RIC-3), can have varying efficiencies in promoting the functional expression of a given nAChR. plos.orgresearchgate.net This suggests that the interaction between the nAChR subunit and the RIC-3 protein is a finely tuned process. molbiolcell.org While RIC-3 is a key player, it is part of a larger network of accessory proteins, including UNC-50 and UNC-74, that are required for the successful expression of certain nAChR subtypes. nih.govembopress.orgoup.com The precise mechanisms by which RIC-3 facilitates the assembly of specific receptors, like the oxantel-sensitive ACR-16-like channel, are still under investigation but are believed to involve direct physical interaction with nascent receptor subunits in the ER to promote their correct oligomerization. researchgate.net
Investigations into Alternative or Secondary Mechanisms of Action
While the primary mechanism of oxantel's anthelmintic effect is the agonism of nematode nAChRs, research has uncovered secondary mechanisms of action, particularly against certain pathogenic bacteria. These alternative activities involve the inhibition of key metabolic enzymes and the disruption of bacterial community structures known as biofilms.
Inhibition of Fumarate (B1241708) Reductase (Frd) Activity in Pathogenic Bacteria
Oxantel has been shown to be an effective inhibitor of fumarate reductase (Frd), an essential enzyme in the anaerobic respiration of many pathogenic bacteria. asm.orgtandfonline.com This enzyme is absent in humans, making it an attractive therapeutic target. asm.org Fumarate reductase catalyzes the final step in the anaerobic electron transport chain in these organisms, reducing fumarate to succinate. wikipedia.org Inhibition of this enzyme disrupts the bacterium's metabolic energy production, ultimately hindering its growth and survival. researchgate.net
In the context of periodontal disease, the pathogen Porphyromonas gingivalis relies on anaerobic respiration, and its Frd complex is crucial for its growth. asm.orgresearchgate.net Studies have demonstrated that oxantel inhibits the Frd activity of P. gingivalis with a 50% inhibitory concentration (IC50) of 2.2 µM. researchgate.netresearchgate.net This inhibition of a key metabolic pathway explains oxantel's antibacterial effect against strictly anaerobic bacteria, while aerotolerant or aerobic species that lack fumarate reductase remain unaffected. asm.orgnih.gov
Disruption of Biofilm Formation in Specific Bacterial Species (e.g., Porphyromonas gingivalis)
A significant consequence of fumarate reductase inhibition by oxantel is the disruption of biofilm formation by susceptible bacteria. tandfonline.com Biofilms are structured communities of microorganisms encased in a self-produced matrix, which offer protection against host defenses and antimicrobial agents. tandfonline.comresearchgate.net Porphyromonas gingivalis, a major etiologic agent in chronic periodontitis, exists within a complex subgingival biofilm. asm.orgnih.gov
**Table 2: Effect of Oxantel on *P. gingivalis***
| Parameter | Finding | Reference |
|---|---|---|
| Fumarate Reductase Inhibition (IC50) | 2.2 µM | researchgate.netmedchemexpress.commedchemexpress.commedchemexpress.com |
| Planktonic Growth Inhibition (MIC for strain 33277) | 125 µM | asm.orgnih.gov |
| Biofilm Inhibition | Significant reduction in biomass at concentrations as low as 0.1 µM | asm.orgasm.org |
| Biofilm Disruption | Effective at disrupting established biofilms | nih.govsigmaaldrich.com |
Structural Determinants of Oxantel Analogues and Receptor Modulatory Selectivity
The specific interaction of oxantel with its molecular targets is governed by its distinct chemical structure. By synthesizing and testing analogues of oxantel, researchers have begun to elucidate the structural features that determine its selectivity and modulatory effects on different nAChR subtypes.
Allosteric Modulation of Neuronal nAChRs (e.g., α3β2 and α4β2 subtypes)
Beyond its role as a direct agonist on nematode receptors, oxantel and its analogues have been found to act as allosteric modulators of mammalian neuronal nAChRs. acs.orgresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the agonist binding site, and they can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to the agonist.
Studies on rat neuronal nAChRs expressed in Xenopus oocytes have revealed that oxantel exhibits differential modulatory effects on the α3β2 and α4β2 subtypes. acs.orgresearchgate.netacs.org Oxantel acts as a PAM for the α3β2 receptor, potentiating the current evoked by acetylcholine. acs.orgresearchgate.net In stark contrast, it functions as a NAM for the α4β2 subtype, inhibiting the agonist-evoked responses. acs.orgresearchgate.netnih.gov
The synthesis and pharmacological characterization of various oxantel analogues have shed light on the structural determinants for this subtype selectivity. acs.orgresearchgate.net Key findings include:
Position of the Hydroxyl Group: The position of the hydroxyl group on the phenyl ring is critical. Moving the hydroxyl group from the meta position (as in oxantel) to the ortho position resulted in a highly selective and potent PAM for the α3β2 subtype, while nearly eliminating the negative modulatory effect on the α4β2 subtype. acs.org The para-hydroxy analogue showed much weaker activity at both receptor subtypes compared to oxantel. acs.orgresearchgate.net
Phenyl Substituents: The nature of other substituents on the phenyl ring also significantly impacts the modulatory profile and selectivity of the compounds. acs.org
Modulatory Reversal: Interestingly, certain structural modifications can lead to a complete reversal of the modulatory effect. For example, specific analogues have been identified that act as a NAM at the α3β2 receptor or a PAM at the α4β2 receptor, the opposite effects of the parent compound, oxantel. acs.org
These structure-activity relationship studies highlight how subtle changes in the molecule's architecture can fine-tune its pharmacological profile, leading to highly selective modulators for different nAChR subtypes. acs.orgresearchgate.net The binding site for these modulators has been located to the interface between the β(+) and α(−) subunits, which is homologous to the orthosteric agonist binding site. acs.orgresearchgate.netacs.org
Table 3: Modulatory Effects of Oxantel on Neuronal nAChRs
| nAChR Subtype | Modulatory Effect of Oxantel | Type of Modulation | EC50 / IC50 |
|---|---|---|---|
| α3β2 | Potentiation of ACh-evoked current | Positive Allosteric Modulator (PAM) | EC50 = 3.9 µM |
| α4β2 | Inhibition of ACh-evoked current | Negative Allosteric Modulator (NAM) | EC50 = 200 µM |
Data from studies on rat neuronal nAChRs expressed in Xenopus laevis oocytes. acs.orgresearchgate.net
Subunit Contributions to Modulatory Activity
The specific subunit composition of nicotinic acetylcholine receptors (nAChRs) is the primary determinant of their pharmacological properties and dictates the modulatory activity of ligands like oxantel. This is evident from research on both nematode and mammalian receptors.
In nematodes, the profound sensitivity of whipworms to oxantel is directly linked to the unique ACR-16-like subunit that constitutes their homomeric O-AChRs. plos.orgnih.gov This subunit creates a receptor that is potently activated by oxantel. In contrast, the conventional ACR-16 subunits found in A. suum and C. elegans form nAChRs that are significantly less sensitive to oxantel. plos.org
Furthermore, subtle variations in these subunits even between closely related whipworm species can alter the drug's effect. For instance, oxantel acts as a full agonist on the O-AChR of the pig whipworm, Trichuris suis (composed of Tsu-ACR-16-like subunits), producing a maximal receptor response. nih.govplos.org However, it functions as a partial agonist on the O-AChR of the mouse whipworm, Trichuris muris (composed of Tmu-ACR-16-like subunits), eliciting a submaximal response. nih.gov These findings underscore that minor differences in subunit structure are critical in defining the ultimate pharmacological action of oxantel. nih.gov
| Agonist | Effect on T. suis O-AChR (Tsu-ACR-16-like) | Effect on T. muris O-AChR (Tmu-ACR-16-like) |
|---|---|---|
| Oxantel | Full Agonist nih.gov | Partial Agonist (Potency similar to ACh) nih.gov |
| Pyrantel | Moderate Agonist plos.org | Minor Response (Insensitive) nih.gov |
| Epibatidine | Weak Agonist nih.gov | Partial Agonist (Higher potency than ACh) nih.gov |
| Acetylcholine (ACh) | Agonist biorxiv.org | Agonist nih.gov |
Studies on mammalian neuronal nAChRs provide a clear and compelling example of how subunit composition governs oxantel's function. Research has revealed that oxantel has divergent effects on nAChR subtypes that differ by only a single subunit. nih.govacs.org Specifically, oxantel acts as a Positive Allosteric Modulator (PAM) on the α3β2 nAChR subtype. nih.govresearchgate.net In this capacity, it enhances the current evoked by the natural neurotransmitter, acetylcholine (ACh). In stark contrast, oxantel functions as a Negative Allosteric Modulator (NAM) at the α4β2 nAChR subtype, where it inhibits the ACh-evoked current. nih.govresearchgate.net
This functional switch from potentiation to inhibition is determined by the type of α subunit present in the receptor. nih.gov The binding site for modulators like oxantel is located at the interface between subunits, specifically the β(+) and α(−) faces. nih.govresearchgate.net The different amino acid residues at the α3(−) versus the α4(−) interface are responsible for stabilizing oxantel in a way that either enhances or inhibits receptor function, thus providing a definitive example of subunit contribution to modulatory activity. nih.gov
| Receptor Subtype | Modulatory Effect | EC₅₀ (Oxantel) | Eₘₐₓ (Relative to ACh alone) |
|---|---|---|---|
| α3β2 | Positive Allosteric Modulator (PAM) nih.gov | 3.9 μM acs.org | 1.98 acs.org |
| α4β2 | Negative Allosteric Modulator (NAM) nih.gov | 200 μM acs.org | 0.75 acs.org |
Pharmacokinetic Research in Pre Clinical Models
Absorption Studies in Animal Models and In Vitro Systems
Preclinical investigations into the absorption of oxantel (B1663009) embonate have consistently demonstrated its low systemic bioavailability following oral administration. researchgate.netnih.gov Studies utilizing both animal models and in vitro systems have provided insights into its gastrointestinal absorption and permeability characteristics.
The pamoate salt form of oxantel is a key factor contributing to its limited gastrointestinal absorption. researchgate.net This is largely due to its low aqueous solubility, which restricts its dissolution in the gastrointestinal fluids and subsequent absorption into the bloodstream. researchgate.net
In a study involving rats, a single oral dose of 100 mg/kg of oxantel pamoate resulted in plasma levels below the lower limit of quantification (0.4 µg/mL) at all time points measured up to 33 hours post-treatment. d-nb.info This corresponds to a bioavailability of less than 0.025%. d-nb.infoasm.org Similarly, studies in mice have shown that after an oral dose of 100 mg/kg, plasma concentrations of oxantel pamoate were below the limit of quantification. nih.gov
The poor absorption of the pamoate salt is intentional for its therapeutic use, as it allows the drug to remain in the gastrointestinal tract where it can act locally against intestinal parasites. researchgate.net
To further understand the low absorption of oxantel, its permeability has been assessed using in vitro models of the intestinal epithelial barrier, such as Caco-2 cells. nih.gov Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier. cn-bio.comevotec.com
In a Caco-2 cell permeability assay, oxantel pamoate demonstrated low permeability. nih.govd-nb.info The mean apical to basolateral (A-B) permeability was determined to be 0.2 x 10⁻⁶ cm/s, and the basolateral to apical (B-A) permeability was 0.4 x 10⁻⁶ cm/s. nih.gov These values are comparable to that of colchicine, a compound known for its low intestinal permeability. nih.gov An efflux ratio (Papp(B-A)/Papp(A-B)) greater than two typically indicates that a compound is subject to active efflux. evotec.com
Table 1: Permeability of Oxantel Pamoate in Caco-2 Cells
| Compound | Mean A-B Permeability (10⁻⁶ cm/s) | Mean B-A Permeability (10⁻⁶ cm/s) | Mean Recovery (%) |
|---|---|---|---|
| Oxantel pamoate | 0.2 | 0.4 | 85-89 |
| Colchicine | 0.3 | 4.0 | 71-72 |
| Labetalol | 5.1 | 34.1 | 84-99 |
| Propranolol | 26.3 | 21.5 |
Data sourced from a study investigating the intestinal epithelial permeability of oxantel pamoate in an in vitro assay using Caco-2 cells. nih.gov
Distribution Studies in Animal Models
Given the extremely low systemic absorption of oxantel embonate, extensive distribution studies in animal models are limited. The available data strongly suggest that following oral administration, the compound primarily remains within the gastrointestinal tract. nih.gov This localized distribution is a direct consequence of its poor absorption characteristics. nih.gov The intended therapeutic effect of oxantel is localized to the gut to target intestinal worms, and therefore, high plasma concentrations and wide tissue distribution are not expected or desired. researchgate.net
Metabolic Pathways and Stability in In Vitro Systems
The metabolic fate of this compound has been investigated using in vitro systems, focusing on its stability in the intestine and the potential involvement of cytochrome P450 enzymes.
Studies using human and rat intestinal microsomes have shown that oxantel pamoate is metabolically stable. d-nb.inforesearchgate.net In these in vitro systems, which contain key drug-metabolizing enzymes found in the intestine, oxantel pamoate was incubated for up to 120 minutes. d-nb.inforesearchgate.net The results indicated a calculated mean half-life of over 120 minutes in both human and rat intestinal microsomes, signifying high metabolic stability. d-nb.inforesearchgate.net This suggests that the compound is not significantly broken down by metabolic enzymes within the intestinal wall. d-nb.info Due to this high stability and low permeability, further investigation into hepatic metabolism was not deemed necessary. researchgate.net
Table 2: Intrinsic Stability of Oxantel Pamoate in Rat and Human Intestinal Microsomes
| Microsome Source | Mean Half-Life (minutes) |
|---|---|
| Rat Intestinal Microsomes | > 120 |
| Human Intestinal Microsomes | > 120 |
Data from a study evaluating the metabolic stability of oxantel pamoate in human and rat intestinal microsomes. researchgate.net
While oxantel itself is metabolically stable, its potential to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs, has been evaluated. d-nb.infonih.gov In vitro studies have examined the inhibitory activity of oxantel pamoate against several major CYP450 isoforms.
One study found that oxantel pamoate showed inhibitory activity against CYP2C9 and CYP2D6. nih.gov The inhibition of CYP1A2, CYP2C19, and CYP3A4 by oxantel pamoate was also observed to be more pronounced than in some previous reports. nih.gov Another investigation reported that CYP2D6 was inhibited by oxantel pamoate with a 50% inhibitory concentration (IC50) of 1.7 µM. asm.org
When combined with other drugs, the inhibitory effects of oxantel can be altered. For instance, the combination of albendazole (B1665689) and oxantel pamoate showed a 2.6-fold increased inhibition of CYP1A2 compared to the single drugs. asm.org However, for CYP2D6, combinations with albendazole or its sulfoxide (B87167) metabolite resulted in lower inhibition compared to oxantel pamoate alone. asm.org It's important to note that while these in vitro interactions are observed, their clinical relevance is likely minimal due to the very low systemic concentrations of oxantel achieved after oral administration. nih.gov
Table of Compounds
| Compound Name |
|---|
| Albendazole |
| Albendazole sulfone |
| Colchicine |
| Ivermectin |
| Labetalol |
| Levamisole (B84282) |
| Mebendazole (B1676124) |
| Midazolam |
| Oxantel |
| This compound |
| Oxantel pamoate |
| Propranolol |
| Pyrantel (B1679900) pamoate |
| Ranitidine |
| Terfenadine |
Excretion Pathways and Elimination Kinetics in Animal Models (e.g., Fecal Excretion of Unchanged Compound)
Pharmacokinetic research in preclinical models indicates that this compound has very low systemic absorption following oral administration. mdpi.comd-nb.info This characteristic is a direct consequence of its poor solubility. msdvetmanual.com As a result, the compound primarily acts locally within the gastrointestinal tract and is largely excreted unchanged in the feces. d-nb.infosaskoer.ca
Studies in various animal models have consistently demonstrated the limited passage of this compound from the gut into systemic circulation. Research involving rats has shown that the bioavailability of this compound is exceptionally low, with plasma concentrations falling below the limits of quantification. mdpi.comnih.govasm.orgasm.org One study specifically calculated the bioavailability in rats to be below 0.025%. asm.orgnih.govasm.org Similarly, in mice, plasma levels were found to be below the limit of quantification after oral administration. mdpi.com
The compound is considered to be metabolically stable. mdpi.comd-nb.info In vitro experiments using human and rat intestinal microsomes showed that oxantel pamoate did not undergo significant metabolism. mdpi.com This metabolic stability, combined with its low permeability, means that the majority of the administered dose does not enter the bloodstream to be processed by hepatic enzymes. mdpi.com
The primary elimination pathway is, therefore, fecal excretion. saskoer.ca The bulk of the oral dose is expelled from the body in the feces as the unchanged parent compound. d-nb.infosaskoer.ca While a minor portion may be excreted in the urine, the predominant route is through the gastrointestinal tract. saskoer.ca
In vitro studies using Caco-2 cells, a model for intestinal epithelial permeability, further substantiate these findings. The permeability of this compound was determined to be low, comparable to that of colchicine, a compound known for its low permeability. mdpi.com
The following tables summarize key pharmacokinetic findings related to the excretion and elimination of this compound in preclinical models.
Table 1: In Vitro Permeability of Oxantel Pamoate in Caco-2 Cells
| Direction of Transport | Mean Permeability (cm/s) | Reference |
| Apical to Basolateral | 0.2 x 10-6 | mdpi.com |
| Basolateral to Apical | 0.4 x 10-6 | mdpi.com |
Table 2: Summary of In Vivo Bioavailability and Excretion in Animal Models
| Animal Model | Bioavailability | Primary Excretion Route | Key Findings | Reference |
| Rat | < 0.025% | Fecal | Plasma concentrations were below the limit of quantification. mdpi.comnih.govasm.orgasm.org | asm.orgnih.govasm.org |
| Mouse | Not Quantifiable | Fecal | Plasma levels were below the limit of quantification following oral administration. | mdpi.com |
Anthelmintic Resistance: Molecular and Genetic Underpinnings
Characterization of Oxantel (B1663009) Resistance Phenotypes in Nematode Populations
The primary mode of action for oxantel is inducing spastic paralysis in susceptible worms by acting as a potent agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs), leading to their expulsion from the host. d-nb.infomsdvetmanual.com A resistance phenotype is therefore characterized by the parasite's ability to survive therapeutic doses of the drug.
In laboratory settings, resistance phenotypes are observed through various assays. Studies using the model nematode Caenorhabditis elegans have shown that while the drug can cause developmental retardation of larvae, wild-type adult worms are relatively unaffected by high concentrations (1 mM) of oxantel in motility assays. oup.com However, specific nAChR subunit mutants of C. elegans exhibit varying degrees of refractoriness to the drug. oup.com
In parasitic nematodes, resistance is often suspected when a reduction in drug efficacy is observed, such as a failure to reduce fecal egg counts in treated animals. nih.gov Pharmacological studies have identified distinct subtypes of nAChRs in nematodes, with oxantel selectively targeting the N-subtype (nicotine-sensitive). msdvetmanual.comed.ac.uk This is distinct from the L-subtype targeted by levamisole (B84282) and pyrantel (B1679900). msdvetmanual.com Consequently, a key characteristic of some levamisole-resistant nematode populations is their retained susceptibility to oxantel, which is attributed to the loss or alteration of the L-subtype receptor while the N-subtype remains functional. ed.ac.ukresearchgate.net This differential activity underscores the importance of receptor subtype characterization in defining resistance phenotypes. researchgate.net
The table below summarizes key findings from in vitro studies characterizing the effects of oxantel, which form the basis for identifying resistant phenotypes.
| Nematode Species | System/Assay | Observation | Reference |
| Caenorhabditis elegans (wild-type) | Larval Growth Assay | Developmental retardation observed. | oup.com |
| Caenorhabditis elegans (wild-type adult) | Thrashing Assay | No significant effect on locomotion at 1 mM. | oup.com |
| Trichuris muris (L4 larvae) | In Vitro Motility Assay | IC₅₀ of 2.35 µg/mL (3.9 µM) after 72 hours. | d-nb.infomdpi.com |
| Ancylostoma ceylanicum (adult) | In Vitro Motility Assay | Weakly affected; motility of 83.5% at 100 µg/ml. | plos.org |
| Necator americanus (adult) | In Vitro Motility Assay | Affected by the drug in vitro. | plos.org |
Molecular Mechanisms of Resistance Development
The development of anthelmintic resistance is a multifactorial process involving genetic changes that reduce the drug's effectiveness. dovepress.comjscimedcentral.com Key mechanisms include alterations in the drug's target, modifications in drug transport, and changes in drug metabolism. dovepress.com
Alterations in Drug Target Genes (e.g., nAChR Subunits)
The most significant mechanism of resistance to cholinergic anthelmintics like oxantel involves changes in the structure or expression of the target nAChRs. researchgate.net These ligand-gated ion channels are composed of multiple subunits, and their specific composition determines their pharmacological properties. cambridge.orgsdbonline.org
Research has revealed that the high efficacy of oxantel against whipworms (Trichuris spp.) is due to its potent agonism of a novel and distinct nAChR subtype, termed the O-type. plos.orgnih.gov This receptor, identified in Trichuris suis and Trichuris muris, is a homomeric channel composed of ACR-16-like subunits. plos.orgmdpi.comresearchgate.net This receptor is highly sensitive to oxantel but less so to pyrantel, explaining oxantel's narrow-spectrum activity. plos.orgnih.gov Therefore, mutations in the acr-16-like gene that alter the receptor's structure or reduce its expression are predicted to be a primary cause of oxantel resistance in whipworms.
Studies in Ascaris suum have demonstrated that the relative expression levels of different nAChR subunits can dramatically alter drug sensitivity. nih.gov By varying the ratio of two subunits, Asu-UNC-38 and Asu-UNC-29, researchers could create receptors that were either more sensitive to oxantel (N-subtype) or to pyrantel (L-subtype). nih.gov This suggests that a change in the expression level of a single receptor subunit could be a mechanism for resistance, potentially allowing parasites resistant to pyrantel to remain susceptible to oxantel. nih.gov The loss of specific receptor subtypes due to decreased expression of essential subunits is a recognized resistance mechanism. cambridge.org
The table below details key nAChR subunits and their relationship with oxantel sensitivity.
| Subunit(s) | Nematode Species | Finding | Implication for Resistance | Reference |
| Tsu-ACR-16-like | Trichuris suis | Forms a homomeric O-type receptor highly sensitive to oxantel. | Mutations or decreased expression could confer high-level resistance. | plos.orgnih.gov |
| Tmu-ACR-16-like | Trichuris muris | Forms a homomeric receptor where oxantel and acetylcholine are equally potent agonists. | Alterations could reduce oxantel efficacy. | mdpi.com |
| Asu-UNC-38 & Asu-UNC-29 | Ascaris suum | Altering the expression ratio changes the receptor from an oxantel-sensitive N-type to a pyrantel-sensitive L-type. | Changes in subunit expression can switch drug sensitivity profiles. | nih.gov |
| UNC-29, UNC-38, UNC-63 | Caenorhabditis elegans | Mutants show altered (refractory) responses to nicotinic agonists. | Demonstrates that multiple core nAChR subunits contribute to drug response. | oup.com |
Modifications in Drug Transport Mechanisms (e.g., Efflux Pumps like P-glycoprotein)
A common mechanism of multidrug resistance in both cancer cells and parasites involves the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). wikipedia.orgnih.govmdpi.com These proteins function as efflux pumps, actively removing xenobiotics from the cell, thereby reducing the intracellular concentration of a drug at its target site. cambridge.orgtg.org.au Increased expression of P-gp has been implicated in resistance to several anthelmintics, including ivermectin and macrocyclic lactones. cambridge.orgsaskoer.ca
However, the role of P-gp in oxantel resistance appears to be limited. Studies have indicated that oxantel has a low affinity for the P-gp efflux pump. drugbank.com Furthermore, research on drug-drug interactions with oxantel pamoate has focused more on its potential to inhibit host metabolic enzymes rather than its interaction with transporters. asm.orgresearchgate.net While drug transport modifications are a critical pathway for resistance to many anthelmintics, current evidence does not suggest it is a primary mechanism for the development of resistance to oxantel. drugbank.comasm.org
Changes in Parasite Drug Metabolism and Detoxification Pathways
Another potential resistance mechanism is the enhanced ability of a parasite to metabolize or detoxify a drug before it can reach its target. dovepress.comzenodo.org This often involves the upregulation of enzyme systems like cytochrome P450s or glutathione (B108866) S-transferases. zenodo.org
For oxantel, this mechanism is considered less likely to be a major driver of resistance. Pharmacokinetic studies have shown that oxantel pamoate is metabolically stable, has low permeability, and demonstrates poor systemic bioavailability after oral administration. d-nb.infomdpi.comresearchgate.net It is largely excreted from the host unchanged. researchgate.net This metabolic stability suggests that the parent compound is not readily broken down by either host or parasite enzymes, limiting the potential for detoxification-based resistance mechanisms to evolve. In vitro studies on human cytochrome P450 enzymes found that oxantel pamoate did not significantly inhibit several major isoforms, although moderate inhibition of CYP2C9 and CYP2D6 was noted. researchgate.net
Genomic and Proteomic Approaches to Identifying Resistance Markers
The identification of genetic or protein markers for anthelmintic resistance is essential for surveillance and management. nih.gov Advances in high-throughput sequencing (genomics) and mass spectrometry (proteomics) provide powerful tools to compare susceptible and resistant parasite populations, allowing for the discovery of mutations, changes in gene expression, or protein abundance associated with resistance. biochemjournal.comresearchgate.net
Integrating genomic and proteomic data (proteogenomics) can offer a comprehensive view of the molecular changes underlying resistance. nih.gov For oxantel, the most significant breakthrough from such targeted approaches has been the identification and characterization of the O-type nAChR in Trichuris species. plos.orgnih.gov The gene encoding the ACR-16-like subunit is now a prime candidate for the development of genetic markers. researchgate.net Sequencing this gene in various field isolates of Trichuris could identify single nucleotide polymorphisms (SNPs) or other mutations that correlate with reduced drug efficacy.
These 'omics' approaches are moving the field beyond relying on a single candidate gene to genome-wide association studies (GWAS), which can identify novel and unexpected loci associated with resistance. researchgate.net Such studies are crucial for developing robust molecular diagnostic tests to monitor the emergence and spread of oxantel resistance in parasite populations.
Modeling Resistance Evolution in In Vitro and Experimental In Vivo Systems
Understanding how resistance evolves requires experimental models that can replicate the selection pressures imposed by drug treatment.
In vitro and heterologous expression systems are invaluable for studying the molecular details of resistance. A key model for oxantel involves expressing the parasitic nAChR gene in a more tractable system. plos.org Researchers have successfully expressed the Tsu-ACR-16-like receptor from T. suis in the oocytes of the frog Xenopus laevis and in the body wall muscle of C. elegans. plos.orgnih.gov These systems allow for precise pharmacological characterization, confirming the receptor's high sensitivity to oxantel and enabling the study of how specific mutations affect drug binding and channel function. plos.orgnih.gov Using C. elegans mutants with defects in their native nAChR subunits also serves as a model to understand the fundamental genetics of cholinergic drug action and resistance. oup.com
In vivo experimental systems utilize animal models to study resistance in the context of a host-parasite interaction. The Trichuris muris infection model in mice is widely used for screening anthelmintics, including oxantel. mdpi.complos.orgresearchgate.net Such models can be used for selection experiments, where parasites are repeatedly exposed to sub-lethal doses of oxantel over many generations to select for resistant individuals. The resulting resistant population can then be analyzed using genomic and phenotypic tools to understand the evolved mechanisms.
Mathematical modeling provides a theoretical framework to simulate the evolution and spread of resistance alleles in a population under different treatment scenarios. nih.gov These models can incorporate variables such as treatment frequency, drug efficacy, and the fitness cost of resistance alleles to predict how quickly resistance might emerge and to evaluate the potential effectiveness of different mitigation strategies, such as drug rotation or combination therapy. nih.govbiorxiv.org
| Model Type | Example System | Application for Oxantel Resistance | Reference |
| Heterologous Expression | Xenopus laevis oocytes | Functional characterization of the Trichuris ACR-16-like receptor and its sensitivity to oxantel. | plos.orgnih.govnih.gov |
| Heterologous Expression | Caenorhabditis elegans | Expression of parasitic nAChR subunits to create transgenic worms for in vivo drug sensitivity assays. | plos.orgnih.gov |
| In Vivo Animal Model | Trichuris muris-infected mice | Testing drug efficacy and selecting for resistant parasite lines through repeated drug exposure. | mdpi.complos.org |
| Mathematical Modeling | Coupled differential equations | Simulating the frequency of resistance alleles under various drug selection pressures to predict evolutionary trajectories. | nih.govbiorxiv.org |
Analytical Chemistry Methodologies for Oxantel Embonate Research
Chromatographic Techniques for Quantification and Purity Assessment
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of oxantel (B1663009) embonate. It is widely employed in quality control of pharmaceutical formulations and for quantitative analysis in research settings.
The development of simple, rapid, and precise reversed-phase HPLC (RP-HPLC) methods is crucial for the quality control and quantification of oxantel embonate (often analyzed as oxantel pamoate) in various samples. jrespharm.comresearchgate.net These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netdergipark.org.tr
Method development often involves testing various mobile phase compositions to achieve optimal separation of oxantel from other compounds, such as pyrantel (B1679900) and praziquantel (B144689), with which it is frequently combined. jrespharm.comdergipark.org.tr A common approach involves using a C18 reversed-phase column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), and an aqueous phosphate (B84403) buffer to control pH. jrespharm.comdergipark.org.tr Detection is typically performed using a UV detector at a wavelength where this compound exhibits significant absorbance, such as 295 nm. jrespharm.com
Validation studies have demonstrated that these HPLC methods are linear over a specified concentration range, with correlation coefficients (r) greater than 0.999. researchgate.netdergipark.org.tr The precision is confirmed through low relative standard deviation (RSD) values for intra- and inter-day assays, often less than 1%. jrespharm.comresearchgate.net Accuracy is established by recovery studies on spiked samples, with recoveries typically falling within the 99-101% range. jrespharm.comresearchgate.net
| Parameter | Method Details | Source |
|---|---|---|
| Column | Reversed-phase C18 (4.6 x 150 mm, 5 µm) | jrespharm.com |
| Mobile Phase | ACN:MeOH:20 mM KH2PO4 (0.2% TEA, pH 4.5) in a ratio of 12:3:85 (v/v/v) | jrespharm.com |
| Flow Rate | 1.5 ml/min | jrespharm.com |
| Detection Wavelength | 295 nm | jrespharm.com |
| Linearity Range | 2–40 µg/mL | researchgate.netdergipark.org.tr |
| Correlation Coefficient (r) | > 0.999 | researchgate.netdergipark.org.tr |
| Precision (RSD) | < 1% | jrespharm.comresearchgate.net |
| Accuracy (Recovery) | 99.9–101.1 % | jrespharm.comresearchgate.net |
HPLC methods are essential for studying the behavior of this compound in biological systems. Validated HPLC-UV/Vis methods have been developed for the simultaneous quantification of oxantel pamoate and other anthelmintics and their metabolites in biological matrices like plasma. nih.govresearchgate.netasm.org These assays are critical for pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of the compound.
When applied to in vivo studies in rats, the analysis of plasma samples has presented challenges. Specifically, after oral administration, oxantel pamoate could not be quantified in plasma, indicating a very low bioavailability, estimated to be below 0.025%. nih.govresearchgate.netasm.org The lower limit of quantification (LLOQ) for the method used in these studies was 0.4 µg/ml. asm.org
For method validation in plasma, parameters such as recovery and matrix effects are assessed. Studies have shown recovery rates for oxantel pamoate between 89% and 103.2%, with no concentration-dependent matrix effects. nih.govasm.org The stability of the analyte in plasma at room temperature for 24 hours has also been confirmed. nih.govasm.org
| Parameter | Finding / Method Detail | Source |
|---|---|---|
| Biological Matrix | Rat Plasma | nih.govresearchgate.net |
| Analytical Technique | HPLC-UV/Visible Spectroscopy | nih.gov |
| In Vivo Quantification | Could not be quantified; bioavailability below 0.025% in rats. | nih.govresearchgate.netasm.org |
| Recovery from Plasma | 89% to 103.2% | nih.govasm.org |
| Stability | Stable in plasma at room temperature for 24 hours. | nih.govasm.org |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight and helps in identifying metabolites.
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of this compound. researchgate.net Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. researchgate.netresearchgate.net The identity of oxantel pamoate has been confirmed using these techniques, and detailed assignments of the chemical shifts for each proton and carbon atom in the structure have been published. researchgate.netresearchgate.net This level of characterization is fundamental for confirming the identity of the active pharmaceutical ingredient (API) before its inclusion in formulations. researchgate.net
| Nucleus | Technique | Key Chemical Shifts (δ ppm) | Source |
|---|---|---|---|
| ¹H NMR | 400 MHz | 8.30 (s, 2H, H1'), 8.16 (d, J 8.8, 2H, H5'), 7.35 (d, J 16.2, 1H, H6), 7.00 (d, J 16.2, 1H, H5), 3.21 (s, 3H, H4) | researchgate.netresearchgate.net |
| ¹³C NMR | 400 MHz | 171.85 (C=O), 158.11 (C=N), 157.84 (C-OH), 155.06 (C-OH), 39.40 (CH₃) | researchgate.netresearchgate.net |
Mass spectrometry is used to confirm the molecular weight of oxantel and to identify its metabolites. Electrospray ionization mass spectrometry (ESI-MS) has been used to confirm the molecular ion peak of the oxantel base at a mass-to-charge ratio (m/z) of 233.1 [M+H]⁺, which is consistent with its molecular formula C₁₃H₁₆N₂O.
While specific studies on the comprehensive metabolite profile of oxantel are not extensively detailed, LC-MS methods have been developed for the simultaneous determination of other anthelmintics and their metabolites in plasma from in vivo studies. nih.gov For instance, an LC-MS method developed for praziquantel, pyrantel (structurally similar to oxantel), and febantel (B1672320) in dog plasma demonstrates the utility of this technique for pharmacokinetic and bioequivalence studies. nih.gov This method involves solid-phase extraction followed by chromatographic separation and MS detection, allowing for sensitive and specific quantification of multiple analytes. nih.gov Such methodologies provide a framework for the potential investigation of oxantel metabolites, should they be formed in significant quantities.
| Technique | Parameter | Finding | Source |
|---|---|---|---|
| Electrospray Ionization (ESI-MS) | Molecular Ion Peak (Oxantel Base) | m/z 233.1 [M+H]⁺ | |
| LC-MS Method Development | Application | Validated for related anthelmintics (e.g., pyrantel) in dog plasma, applicable for bioequivalence studies. | nih.gov |
Electrophysiological Techniques for Receptor Functional Studies
Understanding how oxantel exerts its anthelmintic effect requires studying its interaction with its molecular target, the nicotinic acetylcholine (B1216132) receptor (nAChR) on nerve and muscle cells of the parasite. Electrophysiological techniques are the primary methods for this purpose.
The two-electrode voltage-clamp (TEVC) technique, using Xenopus laevis oocytes as an expression system, is a key research tool. nih.govbiorxiv.orgplos.org In this system, cRNA encoding for specific nAChR subunits from the target parasite, such as Trichuris muris or Trichuris suis, is injected into the oocytes. nih.govbiorxiv.org These oocytes then express the functional receptors on their cell membrane.
By applying a voltage clamp, researchers can measure the ion currents that flow through the receptor channels in response to the application of agonists like acetylcholine or oxantel. nih.govacs.org These experiments have been crucial in characterizing the function of the ACR-16-like receptor in whipworms as the primary target of oxantel. nih.govbiorxiv.orgplos.org Studies have shown that oxantel is a potent agonist of this receptor subtype, effectively activating the channel to cause an influx of ions. biorxiv.orgplos.org This leads to the spastic paralysis of the worm. These techniques allow for the determination of key pharmacological parameters, such as the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ), providing a quantitative measure of oxantel's potency and efficacy on its specific receptor target. acs.org
| Technique | Expression System | Receptor Studied | Key Finding | Source |
|---|---|---|---|---|
| Two-Electrode Voltage-Clamp (TEVC) | Xenopus laevis oocytes | Trichuris suis ACR-16-like (O-AChR) | Oxantel acts as a full agonist on a novel O-AChR subtype. | biorxiv.orgplos.org |
| Two-Electrode Voltage-Clamp (TEVC) | Xenopus laevis oocytes | Trichuris muris ACR-16-like | Confirmed that the ACR-16-like nAChR from Trichuris spp. is a preferential drug target for oxantel. | nih.gov |
| Two-Electrode Voltage-Clamp (TEVC) | Xenopus laevis oocytes | Human α3β2 and α4β2 nAChRs | Oxantel acts as a positive allosteric modulator (PAM) for α3β2 receptors and a negative allosteric modulator (NAM) for α4β2 receptors. | acs.org |
Xenopus laevis Oocyte Expression Systems
Xenopus laevis oocytes are a powerful and widely used tool for the heterologous expression of ion channels and receptors, including those targeted by oxantel. mdpi.com Their large size facilitates the microinjection of foreign mRNA, and they possess the necessary cellular machinery to translate this mRNA into functional proteins that are then inserted into the oocyte's cell membrane. mdpi.com This system allows researchers to study the properties of a specific receptor in isolation, free from the complexities of its native cellular environment. mdpi.com
In the context of oxantel research, scientists have utilized Xenopus oocytes to express nicotinic acetylcholine receptors (nAChRs) from parasitic nematodes. plos.orgnih.govbiorxiv.org Specifically, a novel ACR-16-like subunit from the pig whipworm, Trichuris suis, was identified, cloned, and successfully expressed as a functional homomeric channel in Xenopus laevis oocytes. plos.orgnih.govbiorxiv.org
Electrophysiological techniques, particularly the two-electrode voltage-clamp method, are then employed to study the function of these expressed receptors. nih.gov This technique allows for the precise measurement of ionic currents flowing through the channel in response to the application of various compounds. Through this method, it was demonstrated that oxantel acts as a potent, full agonist on the expressed T. suis ACR-16-like receptor, which has been designated as the O-AChR subtype due to its high sensitivity to oxantel. plos.orgnih.govplos.org In contrast, classical nicotinic agonists produced only minor responses, highlighting the unique pharmacology of this receptor. plos.orgnih.govplos.org
Further studies have shown that co-expression with ancillary proteins, such as RIC-3 from various nematode species, can be necessary to reconstitute a functional receptor in the oocytes. plos.orgnih.gov The use of Xenopus oocytes has been instrumental in characterizing the dose-response relationship of oxantel and comparing its efficacy to other cholinergic anthelmintics like pyrantel. plos.org For instance, research on the T. suis ACR-16-like receptor revealed an EC₅₀ value of 9.49 μM for oxantel. Studies on the ACR-16-like receptor from Trichuris muris expressed in oocytes showed that oxantel acted as a partial agonist with an EC₅₀ value of 32.7 ± 0.3 μM. nih.gov
Table 1: Electrophysiological Data for Oxantel on nAChR Subtypes Expressed in Xenopus Oocytes
| Receptor Subtype | Organism of Origin | Oxantel Effect | EC₅₀ Value (μM) |
| Tsu-ACR-16-like (O-AChR) | Trichuris suis | Full Agonist | 9.49 |
| Tmu-ACR-16-like | Trichuris muris | Partial Agonist | 32.7 ± 0.3 nih.gov |
Recombinant Nematode Models (e.g., Caenorhabditis elegans expressing specific subunits)
The free-living nematode Caenorhabditis elegans serves as a valuable in vivo model for studying the effects of anthelmintics. Its genetic tractability allows for the creation of recombinant strains that express specific genes from parasitic nematodes. plos.orgnih.gov This approach has been successfully used to investigate the oxantel sensitivity of parasitic nematode nAChR subunits. plos.orgnih.gov
Researchers have generated recombinant C. elegans lines that express the Tsu-ACR-16-like receptor from Trichuris suis in their body wall muscle cells. plos.orgnih.gov Wild-type C. elegans are relatively insensitive to oxantel, making them an ideal background to observe the effects of the introduced parasitic receptor. nih.govplos.org
The primary analytical method used in these recombinant models is the motility or thrashing assay. plos.orgresearchgate.net In this assay, the movement of the worms is quantified after exposure to the drug. Studies have shown a significant decrease in the motility of recombinant C. elegans expressing the Tsu-ACR-16-like receptor when exposed to oxantel, confirming that this receptor confers sensitivity to the drug. plos.orgnih.govplos.org For example, after 24 hours of exposure to 500 μM oxantel, the motility of the recombinant lines was inhibited by an average of 80%, whereas the motility of wild-type worms was only reduced by 30%. plos.orgresearchgate.net This demonstrates that the Tsu-ACR-16-like receptor is a functional target of oxantel in a living organism. plos.orgnih.gov
This methodology provides crucial validation for the findings from Xenopus oocyte studies and helps to bridge the gap between molecular interactions and the physiological effects on the whole organism. plos.orgnih.govnih.gov
Table 2: Motility Inhibition in C. elegans Expressing Tsu-ACR-16-like Receptor
| Worm Strain | Treatment (24h) | Average Motility Inhibition (%) |
| Wild-type (N2) | 500 μM Oxantel | 30% plos.org |
| Recombinant Line 1 | 500 μM Oxantel | 80% plos.org |
| Recombinant Line 2 | 500 μM Oxantel | 80% plos.org |
| Recombinant Line 3 | 500 μM Oxantel | 80% plos.org |
Biochemical Assays for Enzyme Inhibition and Receptor Binding Studies
Biochemical assays are fundamental in elucidating the molecular mechanisms of drug action, including enzyme inhibition and receptor binding affinity. For oxantel, these assays have been crucial in identifying its targets and understanding its selectivity.
Enzyme Inhibition Assays:
While the primary mechanism of action for oxantel is the activation of nematode nAChRs, some studies have investigated its potential to inhibit enzymes. d-nb.info One such enzyme is fumarate (B1241708) reductase, which is found in some pathogenic bacteria. ncats.ioiiab.memedchemexpress.com Inhibition of this enzyme could disrupt the energy metabolism of the organism. iiab.me Assays have shown that oxantel can inhibit fumarate reductase activity and disrupt biofilm formation in bacteria like P. gingivalis with an IC₅₀ of 2.2 μM. medchemexpress.commedchemexpress.commedchemexpress.eu
Another enzyme that has been considered is acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE would lead to an accumulation of acetylcholine at the synapse, causing prolonged stimulation of nAChRs. While some sources suggest oxantel acts as an AChE inhibitor, the primary evidence points towards its direct agonistic effect on nAChRs. ncats.io Standard AChE inhibition assays, such as the Ellman method, which measures the product of the enzymatic reaction colorimetrically, can be used to quantify the inhibitory potential of compounds like oxantel. up.ptattogene.com
Receptor Binding Assays:
Receptor binding assays are used to determine the affinity of a ligand (like oxantel) for its receptor. These assays typically use radiolabeled ligands or competitive binding formats to measure how strongly a compound binds to a specific receptor subtype.
For oxantel, binding assays have been performed to assess its interaction with both nematode and mammalian nAChRs. nih.gov For example, an in vitro receptor binding assay reported that oxantel binds to the human α7 nAChR with an estimated maximal inhibitory concentration (IC₅₀) of 3.48 μM. nih.gov A similar assay using whole brain membranes from Wistar rats, which contain various nAChRs, reported an estimated IC₅₀ value of 33 μM. nih.gov These values are compared to the IC₅₀ value of oxantel pamoate for the L4 larvae of T. muris, which is 3.9 μM. nih.gov This highlights the importance of understanding the selectivity of oxantel and its potential for off-target effects in the host. nih.gov
These biochemical assays, in conjunction with the electrophysiological and in vivo studies, provide a comprehensive picture of oxantel's pharmacological profile, confirming its primary action as a potent and selective agonist of a specific subtype of nematode nAChRs. plos.orgnih.gov
Table 3: IC₅₀ Values of Oxantel from Biochemical Assays
| Target | Assay Type | Organism/Tissue | IC₅₀ Value (μM) |
| Fumarate Reductase | Enzyme Inhibition | P. gingivalis | 2.2 medchemexpress.commedchemexpress.commedchemexpress.eu |
| Human α7 nAChR | Receptor Binding | Human | 3.48 nih.gov |
| nAChRs | Receptor Binding | Wistar Rat Brain Membranes | 33 nih.gov |
| L4 Larvae | Motility Inhibition | Trichuris muris | 3.9 nih.gov |
Formulation Science and Advanced Delivery System Research
Powder and Granule Characterization for Solid Dosage Form Development
The inherent physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to the successful development of a solid dosage form. In the case of oxantel (B1663009) embonate, its powder characteristics present significant challenges to formulation scientists.
Bulk Density and Flow Properties Analysis
To overcome these issues, granulation is a necessary step. After undergoing a water-based high-shear granulation process, the resulting granules exhibit significantly improved flow properties. researchgate.net A study reported that the final granulate formulation containing oxantel embonate had a bulk density of 0.61 g/cm³ and a tapped density of 0.66 g/cm³. researchgate.net The Hausner ratio, a measure of inter-particulate friction, was calculated to be 1.08, which is indicative of good flowability (a Hausner ratio of less than 1.25 is generally considered to indicate good flow). researchgate.net
Table 1: Flow Properties of this compound Granules
| Property | Value | Reference |
| Bulk Density | 0.61 g/cm³ | researchgate.net |
| Tapped Density | 0.66 g/cm³ | researchgate.net |
| Hausner Ratio | 1.08 | researchgate.net |
Electrostatic Adhesion Considerations
A significant challenge in handling this compound powder is its high electrostatic adhesion. researchgate.net The powder strongly adheres to surfaces, particularly those made of low-conductive materials like plastic and glass. researchgate.net This electrostatic behavior complicates handling, weighing, and processing, leading to potential loss of material and inaccurate dosing. The cohesive nature of the powder, where particles attract each other to form clumps, is exacerbated by these electrostatic forces. micromeritics.com This can lead to blockages and inconsistent feeding during manufacturing. micromeritics.com The granulation process, specifically aqueous granulation, has been shown to almost completely eliminate the electrostatic adhesion of the powder. researchgate.net
Granulation Technologies for Enhanced Processability (e.g., Aqueous Granulation)
Given the poor flow properties and high electrostatic adhesion of this compound, granulation is an essential pre-processing step for the development of solid dosage forms like tablets. researchgate.net Aqueous high-shear granulation has been successfully employed to improve the processability of this compound. researchgate.net This technique involves the addition of a liquid binder (in this case, water) to the powder mixture under high shear, which promotes the formation of granules. researchgate.netijpsr.com
The process effectively increases the apparent density of the material and significantly reduces electrostatic forces. researchgate.net The resulting granules are more uniform in size and have better flowability, making them suitable for compression into tablets. researchgate.net In one study, oxantel pamoate was subjected to a water-based high-shear granulation process, which successfully produced granules with good flow properties and a drug load of 65.6%. researchgate.net Another formulation approach involved wet granulation where crospovidone (a cross-linked insoluble polyvinylpyrrolidone) was dispersed in deionized water and added to a dry powder mixture of oxantel pamoate, pyrantel (B1679900) pamoate, and praziquantel (B144689) to form granules. google.com These granules were then dried and screened before being blended with other excipients for tableting. google.com
Tablet Compression and Mechanical Properties Optimization
Once suitable granules are obtained, they can be compressed into tablets. The mechanical properties of these tablets are critical for ensuring they can withstand the rigors of packaging, shipping, and handling without breaking, while also disintegrating appropriately to release the active ingredient.
Tablet Hardness and Friability Studies
Tablet hardness and friability are key indicators of the mechanical strength of a tablet. Hardness measures the force required to break a tablet, while friability assesses its ability to withstand abrasion. Research on tablets formulated with this compound has demonstrated the successful production of tablets with adequate hardness. In one study, the final optimized tablet formulation containing 60% this compound exhibited a hardness of 172 N. researchgate.net Friability, another crucial parameter, was determined according to the European Pharmacopoeia standards, ensuring the tablets were robust enough for practical use. researchgate.net Optimal tablet formulations aim for low friability and sufficient hardness to prevent breakage. rjpdft.com
Table 2: Mechanical Properties of an Optimized this compound Tablet
| Property | Value | Reference |
| Drug Load | 60% | researchgate.net |
| Hardness | 172 N | researchgate.net |
Disintegration Profile Research for Optimized Release
The disintegration time of a tablet is a critical quality attribute that directly impacts the onset of drug action. ijpsr.com For immediate-release tablets, a rapid disintegration is desirable. ijpsr.comijtsrd.com Research has focused on optimizing the disintegration time of this compound tablets. In a study developing tablets for pediatric use, the disintegration time was aimed to be lower than 5 minutes. researchgate.net The final optimized formulation achieved a disintegration time of less than 3.5 minutes in water at 37°C. researchgate.net Another study involving oxantel pamoate in tablets for oral suspension noted that untreated tablets dissolved completely in acidic buffer within 5 minutes. researchgate.net The use of superdisintegrants like croscarmellose sodium and sodium starch glycolate (B3277807) is a common strategy to achieve rapid disintegration. ijpsr.comsemanticscholar.org The disintegration test for fast-dissolving tablets is often designed to mimic disintegration in the mouth with saliva, with times generally being less than one minute. globalresearchonline.net
Table 3: Disintegration Time of Optimized this compound Tablets
| Study | Disintegration Time | Medium | Temperature | Reference |
| Pediatric Tablet Development | < 3.5 minutes | Water | 37°C | researchgate.net |
| Oral Suspension Tablet | < 5 minutes | Acidic Buffer | Not Specified | researchgate.net |
Excipient Compatibility Studies and Their Role in Formulation Stability
The development of a stable and effective pharmaceutical dosage form necessitates a thorough understanding of the interactions between the active pharmaceutical ingredient (API) and the excipients. ijbpas.com Excipient compatibility studies are a critical component of preformulation research, designed to identify and mitigate potential physical or chemical incompatibilities that could compromise the stability, and efficacy of the final product. ijbpas.comjournalajocs.comfarmaciajournal.com For this compound (also known as oxantel pamoate), ensuring compatibility is crucial for maintaining its chemical integrity and optimizing its performance in solid oral dosage forms.
Incompatibilities can arise from interactions between the API and excipients, or even impurities within the excipients, potentially leading to the degradation of the active substance. journalajocs.com Analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) are commonly employed to screen for such interactions at an early stage. ijarst.innih.gov
A notable study investigated the stability of tablets for oral suspension (TOS) using oxantel pamoate as a model drug with a novel excipient, functionalized calcium carbonate (FCC). researchgate.netnih.gov The research subjected an optimized formulation to stress testing to evaluate its stability under various conditions. The results indicated that the chemical stability of oxantel pamoate was high, with the drug content not being significantly influenced by the FCC excipient even under stressed conditions. researchgate.netnih.gov However, the physical performance of the tablet, specifically its disintegration and dissolution characteristics, was affected by elevated temperature and humidity. researchgate.netresearchgate.netmdpi.com This highlights the critical role of compatibility studies in not only ensuring chemical stability but also in defining appropriate storage conditions to maintain the physical performance of the formulation. researchgate.netmdpi.com
Table 1: Influence of Stress Conditions on Oxantel Pamoate Tablets for Oral Suspension (TOS) with Functionalized Calcium Carbonate (FCC) This table is based on findings from studies on TOS formulations and illustrates the typical impact of environmental stress on key stability parameters.
| Parameter Investigated | Condition | Observed Finding/Impact | Implication for Formulation Stability |
|---|---|---|---|
| Drug Content (Chemical Stability) | Elevated Temperature & Humidity | Oxantel Pamoate content remained stable and was not influenced by the FCC excipient. researchgate.netnih.gov | Demonstrates good chemical compatibility between Oxantel Pamoate and FCC. researchgate.net |
| Disintegration Performance | Elevated Temperature & Humidity | Disintegration time was negatively affected. researchgate.netresearchgate.net | Highlights sensitivity to storage conditions; requires protective packaging. mdpi.com |
| Dissolution Performance | Elevated Temperature & Humidity | The rate of dissolution was affected by environmental stress. nih.govresearchgate.net | Physical stability is key to ensuring predictable drug release. |
| Tablet Hardness | Elevated Humidity | Changes in tablet hardness were observed. researchgate.net | Moisture can compromise the mechanical integrity of the dosage form. mdpi.com |
Another interesting aspect of excipient science related to pamoate salts involves the use of pamoic acid or its pharmaceutically acceptable salts as functional excipients. Research has shown that their inclusion in soft chewable formulations can increase lubricity, which is essential for processing in a forming machine. google.com This demonstrates how an integral part of the API salt (pamoate) can also be conceptualized as a functional excipient in different contexts.
Development of Novel Delivery Strategies for Targeted Intestinal Release
The therapeutic efficacy of this compound is dependent on its local action within the gastrointestinal tract, particularly the colon, where the whipworm (Trichuris trichiura) resides. d-nb.infomdpi.com The compound's inherent properties, such as very low systemic absorption and metabolic stability, make it an ideal candidate for targeted intestinal delivery. d-nb.infomdpi.comnih.gov Novel drug delivery strategies, therefore, focus on ensuring that the drug is delivered to its site of action efficiently while improving patient compliance.
One such strategy involves the development of Tablets for Oral Suspension (TOS) . nih.gov This dosage form is particularly beneficial for pediatric and geriatric patients who may have difficulty swallowing conventional tablets. researchgate.netmdpi.com The formulation is designed to be dispersed in liquid before administration, combining the stability advantages of a solid dosage form with the ease of administration of a liquid. innovareacademics.in The use of novel excipients like FCC in these formulations aims to achieve rapid disintegration while maintaining high physical and chemical stability. researchgate.netnih.gov
Microencapsulation represents another key technology in formulating oral drugs like this compound. wjarr.compnrjournal.com This technique involves coating the drug particles with a polymeric film, creating a physical barrier. pnrjournal.com The primary goals of microencapsulating bitter active ingredients are often taste-masking, which is crucial for patient acceptability, especially in fast-dissolving or chewable formulations. semanticscholar.orgunpad.ac.id Beyond taste-masking, microencapsulation can protect the API from environmental factors and can be engineered to control the rate and location of drug release, offering a potential mechanism for targeted delivery to the lower intestine. wjarr.comunpad.ac.id
Furthermore, advanced research focuses on creating oral dosage forms specifically for targeted and sustained colonic release . unibas.chunibas.ch The objective of such systems is to remain intact during passage through the stomach and small intestine, releasing the active ingredient only upon reaching the large intestine. unibas.chunibas.ch This approach maximizes the drug concentration at the site of infection, potentially enhancing efficacy against parasites like Trichuris.
Table 2: Overview of Novel Delivery Strategies for this compound This table summarizes advanced delivery systems applicable to this compound based on published research concepts.
| Delivery Strategy | Primary Purpose | Underlying Principle / Research Finding |
|---|---|---|
| Tablets for Oral Suspension (TOS) | Enhance patient compliance (pediatric/geriatric); ensure dose accuracy. researchgate.netnih.gov | Formulation designed for rapid disintegration in liquid before administration, using advanced excipients like FCC to ensure stability. nih.gov |
| Fast Dissolving / Orally Disintegrating Tablets (FDT/ODT) | Improve convenience (no water needed) and palatability. innovareacademics.insemanticscholar.org | Utilizes superdisintegrants for rapid breakdown in the oral cavity; often requires taste-masking technologies like microencapsulation. semanticscholar.orgijrpns.com |
| Microencapsulation | Taste-masking; enhance stability; control drug release. wjarr.compnrjournal.comunpad.ac.id | A physical barrier is created around the API particles, preventing their interaction with taste buds and potentially modulating dissolution. pnrjournal.comunpad.ac.id |
| Targeted Colonic Release Systems | Maximize drug concentration at the site of infection (Trichuris in the colon). unibas.chunibas.ch | Dosage form is designed to bypass the stomach and small intestine, triggering drug release in the physiological environment of the large intestine. unibas.ch |
These formulation strategies are integral to leveraging the full potential of this compound, ensuring that this established compound can be delivered with greater efficacy and patient acceptance in modern therapeutic contexts.
Comparative and Combination Studies in Pre Clinical Parasitology
Comparative Molecular and In Vitro Efficacy Studies with Other Anthelmintic Compounds
Pyrantel (B1679900) and Other Cholinergic Agonists
Oxantel (B1663009) embonate, a tetrahydropyrimidine (B8763341) derivative, and its analogue pyrantel are both cholinergic agonists that induce spastic paralysis in nematodes by targeting nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net Despite their similar chemical structures, they exhibit significant differences in their anthelmintic spectra and potency, particularly against whipworms (Trichuris spp.). plos.orgnih.gov
In vitro studies have consistently demonstrated the superior efficacy of oxantel against Trichuris muris, a model for human whipworm infection. plos.orgnih.gov One study reported a half-maximal inhibitory concentration (IC50) for oxantel pamoate on fourth-stage T. muris larvae of 3.9 µM. d-nb.info In contrast, pyrantel pamoate showed significantly lower potency, with IC50 values of 161 µM for third-stage larvae and 57 µM for adult worms. plos.orgnih.gov This difference in efficacy is attributed to their differential activity at the molecular level. Oxantel is a potent agonist of a novel nAChR subtype found in Trichuris suis, termed the O-AChR, which is less sensitive to pyrantel. plos.orgresearchgate.net
Electrophysiological studies on a recombinant T. suis ACR-16-like receptor expressed in Xenopus oocytes revealed that oxantel is a full agonist, with an EC50 value of 9.49 µM, which is significantly lower than that of pyrantel (148.5 µM). plos.orgnih.gov Furthermore, the maximum current response induced by oxantel was substantially larger than that of pyrantel. plos.orgnih.gov Interestingly, on a similar receptor from T. muris (Tmu-ACR-16-like), oxantel acted as a partial agonist with a potency similar to acetylcholine, while pyrantel induced only a minimal response. mdpi.com These findings highlight species-specific differences in receptor pharmacology and underscore the molecular basis for oxantel's potent and specific activity against Trichuris. mdpi.com While both are used as pamoate salts to limit systemic absorption and increase concentration in the gastrointestinal tract, the lower efficacy of pyrantel against Trichuris is due to its lower impact on the specific nematode nAChR subtype, rather than a lack of bioavailability in the large intestine. plos.orgnih.gov
**Table 1: Comparative In Vitro Efficacy of Oxantel and Pyrantel against *T. muris***
| Compound | Parasite Stage | Metric | Value (µM) |
|---|---|---|---|
| Oxantel pamoate | L4 larvae | IC50 | 3.9 d-nb.info |
| Pyrantel pamoate | L3 larvae | IC50 | 161 plos.orgnih.gov |
| Pyrantel pamoate | Adult | IC50 | 57 plos.orgnih.gov |
| Oxantel | - | EC50 | 9.49 plos.orgnih.gov |
| Pyrantel | - | EC50 | 148.5 plos.orgnih.gov |
Benzimidazoles (e.g., Albendazole (B1665689), Mebendazole)
Benzimidazoles, such as albendazole and mebendazole (B1676124), represent a different class of anthelmintics that act by inhibiting the polymerization of β-tubulin in parasitic worms. Given their different mechanisms of action, combination therapy with oxantel has been explored to broaden the spectrum of activity and enhance efficacy, particularly against soil-transmitted helminths.
In vitro combination studies against T. muris have yielded mixed results. One study reported that the combination of oxantel pamoate and albendazole behaved antagonistically in vivo. plos.orgresearchgate.net Conversely, the combination of oxantel pamoate and mebendazole demonstrated a highly synergistic effect in mice infected with T. muris. plos.orgresearchgate.net This synergy is noteworthy given that both albendazole and mebendazole are from the same chemical class and share an identical molecular target. nih.gov The reasons for this differential interaction are not fully understood but may relate to differences in their pharmacokinetic profiles. nih.gov Despite the observed antagonism with albendazole in one study, the combination of oxantel pamoate and albendazole has shown high efficacy in clinical trials against T. trichiura. asm.org
**Table 2: In Vivo Interaction of Oxantel Pamoate with Benzimidazoles against *T. muris***
| Combination | Interaction Type | Combination Index (CI) |
|---|---|---|
| Oxantel pamoate + Mebendazole | Highly Synergistic | 0.15 plos.orgresearchgate.net |
| Oxantel pamoate + Albendazole | Antagonistic | 1.90 plos.orgresearchgate.net |
Other Anthelmintic Classes (e.g., Levamisole (B84282), Ivermectin, Tribendimidine)
Comparative and combination studies have also been conducted with other major anthelmintic classes.
Levamisole: Like oxantel and pyrantel, levamisole is a cholinergic agonist. However, in vitro studies have shown oxantel pamoate to be superior to levamisole against T. muris. plos.orgnih.gov The IC50 of levamisole against adult T. muris is reported to be 80.8 µM, significantly higher than that of oxantel. plos.orgnih.gov In vivo studies combining oxantel pamoate and levamisole against T. muris revealed an antagonistic interaction. plos.orgresearchgate.net
Ivermectin: Ivermectin, a macrocyclic lactone, acts by targeting glutamate-gated chloride channels. In vivo studies in mice infected with T. muris showed that the combination of oxantel pamoate and ivermectin also resulted in an antagonistic effect. plos.orgresearchgate.net
Tribendimidine (B44561): Tribendimidine is another cholinergic agonist with a broad spectrum of activity. In vitro studies investigating potential drug-drug interactions at the metabolic level found no evident effect for the tribendimidine-oxantel pamoate combination on cytochrome P450 (CYP450) metabolism. asm.orgresearchgate.netnih.gov This suggests a low potential for metabolic drug-drug interactions when these two compounds are co-administered. asm.orgresearchgate.net A population pharmacokinetic model developed from a clinical trial in adolescents with hookworm infections found no pharmacokinetic drug-drug interaction when tribendimidine was co-administered with oxantel pamoate. asm.org
**Table 3: In Vivo Interaction of Oxantel Pamoate with Other Anthelmintics against *T. muris***
| Combination | Interaction Type | Combination Index (CI) |
|---|---|---|
| Oxantel pamoate + Levamisole | Antagonistic | 1.27 plos.orgresearchgate.net |
| Oxantel pamoate + Ivermectin | Antagonistic | 1.27 plos.orgresearchgate.net |
Mechanistic Investigation of Drug-Drug Interactions in In Vitro and Animal Models
Impact on Cytochrome P450 (CYP) Enzyme Activity of Co-administered Compounds
The potential for drug-drug interactions at the metabolic level is a critical consideration for combination therapies. Studies have investigated the inhibitory effects of oxantel pamoate, alone and in combination with other anthelmintics, on major human cytochrome P450 (CYP) enzymes.
In vitro assays using human recombinant CYP enzymes have shown that oxantel pamoate has a variable inhibitory profile. asm.orgnih.gov One study found that oxantel pamoate did not inhibit CYP1A2, CYP2C19, and CYP3A4 (IC50 > 100 µM), but moderately inhibited CYP2C9 (IC50 = 7.8 µM) and CYP2D6. d-nb.infoasm.org Another study reported some inhibitory activity against CYP1A2, CYP2C19, and CYP3A4, though this was more pronounced than in the previous report. asm.org
When combined with albendazole, a substrate of CYP enzymes, the interaction with CYP1A2 was notably increased. The combination of albendazole and oxantel pamoate resulted in a 2.6-fold increased inhibition of CYP1A2 (IC50 = 3.1 µM) compared to albendazole alone (IC50 = 8.0 µM). asm.orgnih.govnih.gov In contrast, for CYP2D6, which was inhibited by oxantel pamoate alone (IC50 = 1.7 µM), the combinations with albendazole or its metabolite albendazole sulfoxide (B87167) showed lower inhibitory effects. researchgate.netasm.org
Table 4: In Vitro Inhibition of Human CYP450 Isozymes by Oxantel Pamoate and Combinations
| CYP Isozyme | Compound/Combination | IC50 (µM) | Finding |
|---|---|---|---|
| CYP1A2 | Oxantel pamoate | > 100 asm.orgnih.gov | No inhibition |
| CYP1A2 | Albendazole | 8.0 asm.orgnih.gov | Moderate inhibition |
| CYP1A2 | Albendazole + Oxantel pamoate | 3.1 asm.orgnih.govnih.gov | 2.6-fold increased inhibition vs. Albendazole alone |
| CYP2C9 | Oxantel pamoate | 7.8 asm.orgresearchgate.net | Moderate inhibition |
| CYP2D6 | Oxantel pamoate | 1.7 researchgate.netasm.org | Inhibition |
| CYP2D6 | Albendazole + Oxantel pamoate | 10.2 researchgate.netasm.org | 6-fold lower inhibition vs. Oxantel alone |
| CYP2C19 | Oxantel pamoate | > 100 d-nb.info | No inhibition |
| CYP3A4 | Oxantel pamoate | > 100 d-nb.info | No inhibition |
Alterations in Pharmacokinetic Profiles of Co-Administered Compounds in Animal Models
Pharmacokinetic studies in animal models, primarily rats, have been conducted to assess how co-administration of oxantel pamoate affects the systemic exposure of other anthelmintics. These studies are crucial for understanding whether the in vitro observed interactions with CYP enzymes translate to significant changes in vivo.
In a study where rats were orally administered albendazole and oxantel pamoate, the pharmacokinetic profile of albendazole's active metabolite, albendazole sulfoxide, was not significantly altered. researchgate.net This finding suggests that the in vitro inhibition of CYP1A2 by the combination does not lead to a significant pharmacokinetic interaction in vivo. nih.govasm.org
Crucially, in these rat studies, plasma concentrations of oxantel pamoate could not be quantified, indicating a bioavailability of less than 0.025%. nih.govresearchgate.netasm.org This extremely low systemic absorption is a key characteristic of the drug, as its therapeutic action is intended to be localized within the gastrointestinal tract. plos.orgd-nb.info This poor bioavailability is the primary reason why significant systemic drug-drug interactions are considered unlikely. nih.gov
Synergistic and Antagonistic Interactions in Parasite Models (In Vitro and In Vivo)
The exploration of oxantel embonate in combination with other anthelmintic drugs has revealed a complex landscape of synergistic and antagonistic interactions. These interactions are critical in the development of effective broad-spectrum therapies, particularly for soil-transmitted helminth (STH) infections where co-infections are common.
In preclinical studies, both in vitro and in vivo models have been utilized to assess the efficacy of these combinations. A notable study investigated the activity of oxantel pamoate (a salt of oxantel) against Trichuris muris, a mouse model for human Trichuris trichiura, as well as the hookworms Ancylostoma ceylanicum and Necator americanus. plos.orgnih.govplos.orgresearchgate.net This research highlighted the potent trichuricidal properties of oxantel but also its lack of efficacy against hookworms, underscoring the necessity for combination therapy. plos.orgnih.govplos.orgresearchgate.net
In vitro assessments against T. muris demonstrated synergistic effects for oxantel pamoate when combined with mebendazole, ivermectin, albendazole, and levamisole. plos.orgnih.govresearchgate.net Conversely, a significant antagonistic interaction was observed with pyrantel pamoate. plos.orgnih.govresearchgate.net
However, these in vitro findings did not always translate to the in vivo setting. When tested in T. muris-infected mice, the combinations of oxantel pamoate with levamisole, albendazole, or ivermectin exhibited antagonistic effects. plos.orgnih.govplos.orgresearchgate.net In stark contrast, the combination of oxantel pamoate and mebendazole displayed a highly synergistic effect in vivo, resulting in a significant reduction in worm burden. plos.orgnih.govplos.orgresearchgate.net
The nature of the interaction between two drugs is quantitatively defined by the combination index (CI). plos.orgconicet.gov.ar A CI value less than 1 indicates synergism, where the combined effect is greater than the sum of the individual effects. A CI equal to 1 suggests an additive effect, and a CI greater than 1 signifies antagonism, where the combined effect is less than expected. plos.orgconicet.gov.ar
In the context of this compound combination studies, the CI has been instrumental in characterizing interaction profiles. For instance, in vitro studies against T. muris yielded the following CI values for oxantel pamoate combinations:
Mebendazole: CI = 0.06 (Synergistic) plos.orgresearchgate.net
Ivermectin: CI = 0.27 (Synergistic) plos.orgresearchgate.net
Albendazole: CI = 0.37 (Synergistic) plos.orgresearchgate.net
Levamisole: CI = 0.46 (Synergistic) plos.orgresearchgate.net
Pyrantel Pamoate: CI = 2.53 (Antagonistic) plos.orgnih.govresearchgate.net
The interaction profiles shifted dramatically in in vivo studies with T. muris-infected mice:
Mebendazole: CI = 0.15 (Highly Synergistic) plos.orgnih.govplos.orgresearchgate.net
Levamisole: CI = 1.27 (Antagonistic) plos.orgnih.govplos.orgresearchgate.net
Ivermectin: CI = 1.27 (Antagonistic) plos.orgnih.govresearchgate.net
Albendazole: CI = 1.90 (Antagonistic) plos.orgnih.govplos.orgresearchgate.net
These findings underscore the importance of in vivo validation of in vitro results, as pharmacokinetic and pharmacodynamic factors within the host can significantly alter drug interactions.
Interactive Data Table: In Vitro Combination Effects of Oxantel Pamoate against T. muris
| Combination Partner | Combination Index (CI) | Interaction Profile |
| Mebendazole | 0.06 plos.orgresearchgate.net | Synergistic |
| Ivermectin | 0.27 plos.orgresearchgate.net | Synergistic |
| Albendazole | 0.37 plos.orgresearchgate.net | Synergistic |
| Levamisole | 0.46 plos.orgresearchgate.net | Synergistic |
| Pyrantel Pamoate | 2.53 plos.orgnih.govresearchgate.net | Antagonistic |
Interactive Data Table: In Vivo Combination Effects of Oxantel Pamoate against T. muris
| Combination Partner | Combination Index (CI) | Interaction Profile |
| Mebendazole | 0.15 plos.orgnih.govplos.orgresearchgate.net | Highly Synergistic |
| Levamisole | 1.27 plos.orgnih.govplos.orgresearchgate.net | Antagonistic |
| Ivermectin | 1.27 plos.orgnih.govresearchgate.net | Antagonistic |
| Albendazole | 1.90 plos.orgnih.govplos.orgresearchgate.net | Antagonistic |
The precise molecular mechanisms underlying the synergistic and antagonistic interactions of this compound with other anthelmintics are not yet fully understood. plos.orgnih.gov However, some hypotheses have been proposed based on the known mechanisms of action of the individual drugs.
Oxantel is a selective agonist of the N-type (neuronal) nicotinic acetylcholine receptors (nAChRs) in parasites, leading to spastic paralysis and subsequent expulsion of the worms. plos.orgd-nb.info Pyrantel, another tetrahydropyrimidine, is thought to act on the L-subtype of nAChRs. plos.org The observed antagonism between oxantel and pyrantel could potentially arise from competition for binding sites or allosteric modulation of the receptor complex, although this requires further investigation. plos.org
The striking difference in the in vivo interaction profiles of oxantel with the two benzimidazoles, mebendazole (synergistic) and albendazole (antagonistic), is particularly intriguing, especially since both are believed to have the same molecular target (β-tubulin). nih.gov This discrepancy may be attributable to differences in their pharmacokinetic properties. nih.gov
Furthermore, studies on potential drug-drug interactions at the metabolic level have been conducted. For instance, the combination of oxantel pamoate and albendazole showed an increased inhibition of the human cytochrome P450 enzyme CYP1A2 in vitro compared to albendazole alone. nih.gov Oxantel pamoate on its own was also found to inhibit CYP2C9 and CYP2D6. nih.gov These interactions at the level of drug-metabolizing enzymes could potentially influence the bioavailability and, consequently, the efficacy and interaction profile of the combined drugs in vivo. However, the clinical significance of these in vitro findings is yet to be determined, as the concentrations used in these assays were significantly higher than the plasma levels observed in humans. nih.gov
The synergistic effect observed between oxantel pamoate and mebendazole in vivo suggests that their different mechanisms of action—neuromuscular disruption by oxantel and inhibition of microtubule polymerization by mebendazole—may complement each other effectively in killing the parasites. plos.orgnih.gov The reason for the antagonism with albendazole remains elusive and warrants further research into the complex interplay of pharmacokinetics and pharmacodynamics of this specific combination. plos.orgnih.gov
Environmental Fate and Ecotoxicology Research Perspectives
Degradation Pathways and Metabolite Formation in Environmental Matrices (e.g., Soil, Water)
Comprehensive studies on the degradation of Oxantel (B1663009) embonate in environmental matrices like soil and water are scarce. However, insights can be drawn from its chemical stability and forced degradation studies.
Research Findings and Hypothesized Pathways:
Hydrolytic Stability: Oxantel embonate is the salt of Oxantel and Embonic acid (Pamoic acid). The stability of the active moiety, Oxantel, is critical. It is hypothesized that the oxymethylamine linkage in the Oxantel structure could undergo hydrolytic cleavage under certain acidic conditions. However, stability assays have shown that the compound retains over 90% of its activity in pH 7.4 buffers after 24 hours, suggesting a degree of stability at neutral pH.
Photodegradation: Forced degradation studies, conducted as part of analytical method validation, provide some clues. In one study, when exposed to direct daylight and UV irradiation, the related compound Pyrantel (B1679900) showed decomposition, but Oxantel did not exhibit notable degradation. jrespharm.com This suggests that photodegradation may not be a primary degradation pathway for Oxantel in the environment, although environmentally relevant studies are needed for confirmation.
Chemical Degradation: The same forced degradation study noted that heating with a base caused degradation of this compound. jrespharm.com This indicates a susceptibility to alkaline hydrolysis under elevated temperatures.
Thermal Decomposition: While not directly representative of environmental conditions, information on thermal decomposition indicates that upon heating, the compound can break down to produce carbon dioxide, nitrogen oxides, and sulfur oxides. zoetis.com.auzoetis.com.au
Metabolite Formation: In stability studies, degradation products including hydrolyzed imine and oxidized quinone derivatives have been identified. It is plausible that similar metabolites could form in the environment, but their persistence, mobility, and toxicity are unknown.
The lack of data from standardized environmental fate studies (e.g., OECD guidelines for soil and water degradation) is a major research gap.
Table 1: Summary of Degradation Data and Research Gaps for this compound
| Parameter | Available Data/Observations | Research Gaps |
|---|---|---|
| Aerobic Soil Degradation | No data available. herts.ac.uk | Standardized DT₅₀ (half-life) studies in various soil types. |
| Anaerobic Soil Degradation | No data available. | Studies under anaerobic conditions relevant to sediments and water-logged soils. |
| Aqueous Hydrolysis | Stable at neutral pH (7.4) for at least 24 hours. Susceptible to base-catalyzed hydrolysis at high temperatures. jrespharm.com | Hydrolysis rate studies across a range of environmental pH values (5-9). |
| Aqueous Photolysis | Appears stable under UV and daylight in laboratory settings. jrespharm.com | Quantum yield studies and photolysis experiments in natural waters. |
| Metabolites | Hydrolyzed imine and oxidized quinone derivatives identified in stability studies. | Identification and characterization of metabolites in soil and water systems. |
Sorption and Mobility Characteristics in Environmental Systems
The movement of this compound between soil, sediment, and water is a critical factor in determining its environmental exposure and potential impact. Direct measurements of its sorption and mobility are largely unavailable.
Theoretical Characteristics and Research Needs:
Solubility and Sorption: this compound is characterized by its low water solubility. google.com Compounds with low aqueous solubility tend to have a high affinity for organic matter in soil and sediment. This suggests that this compound would likely exhibit a high soil organic carbon-water (B12546825) partitioning coefficient (Koc), leading to strong sorption.
Mobility: Due to its expected high sorption, the mobility of this compound in soil is predicted to be low. It would likely be classified as "immobile" or "slightly mobile." Consequently, the risk of it leaching into groundwater is presumed to be low. However, transport via soil erosion and runoff while sorbed to soil particles remains a potential exposure pathway for aquatic environments.
Partitioning in Aquatic Systems: If introduced into aquatic systems, its low solubility and high sorption potential suggest that this compound would rapidly partition from the water column to suspended solids and bottom sediments. apvma.gov.auapvma.gov.au
There is a clear need for empirical data from standardized batch equilibrium studies (e.g., OECD 106) to determine Koc values and to validate these theoretical assumptions.
Table 2: Hypothesized Mobility Characteristics and Data Needs
| Environmental Compartment | Hypothesized Behavior | Required Research |
|---|---|---|
| Soil | Low mobility due to high sorption to organic matter. | Measurement of Koc and Kd values in representative soil types. |
| Groundwater | Low potential for leaching. | Column leaching studies to confirm low mobility. |
| Aquatic Systems | Partitioning to sediment. | Studies on partitioning behavior in water-sediment systems. |
Bioaccumulation Potential in Non-Target Organisms (Theoretical and Model-based Studies)
Bioaccumulation, the process by which a chemical concentrates in an organism from the surrounding environment, is a key concern for persistent substances. For this compound, there is a complete lack of published research in this area.
Hypotheses and Research Perspectives:
Log Kow: The octanol-water partition coefficient (Log Kow or Log P) is a primary indicator of bioaccumulation potential. While specific, experimentally derived Log P values for Oxantel are not readily available in the cited literature, its chemical structure can be used in quantitative structure-activity relationship (QSAR) models to predict this value. A high Log P (typically >3) would suggest a potential for bioaccumulation.
Metabolism: The potential for an organism to metabolize and excrete a substance can mitigate bioaccumulation. As an anthelmintic, Oxantel is designed to be pharmacologically active. Its metabolic stability in non-target organisms is unknown.
Trophic Transfer: Research is needed to understand if this compound could move up the food chain (biomagnify), potentially impacting higher trophic level organisms that consume contaminated soil invertebrates or benthic organisms.
Given the absence of data, a tiered approach to research is warranted. This would begin with determining the Log P value, followed by QSAR modeling, and if indicated, conducting bioconcentration factor (BCF) studies in aquatic organisms like fish.
Hypothesized Impact on Environmental Microbiota and Biogeochemical Cycles
Pharmaceuticals can enter the environment and exert unintended effects on non-target microbial communities, which are fundamental to biogeochemical cycles like carbon and nitrogen cycling.
Potential Impacts and Research Questions:
Antimicrobial Effects: While Oxantel is an anthelmintic, many pharmaceuticals exhibit broader antimicrobial activity. Studies on soil respiration or nitrification/denitrification processes could determine if this compound at environmentally relevant concentrations inhibits key microbial functions. The impact on soil-dwelling bacteria, such as Bacillus thuringiensis, which is used as a biological pesticide, is unknown. nih.gov
Gut Microbiota Link: Studies have used products containing this compound to deworm animals before investigating their gut microbiota, highlighting the close link between anthelmintic use and microbial ecosystems. nih.govresearchgate.net The excretion of the drug and its metabolites could influence the microbial communities in manure and subsequently in the soil environment where the manure is deposited.
Environmental Contamination Pathway: The use of anthelmintics in domestic animals and the subsequent management of their waste is a direct pathway for environmental contamination. orical.com.au The concentration and form of the active substance entering the soil environment via this route are key variables that require quantification.
Anthelmintic Resistance: The presence of sub-lethal concentrations of anthelmintics in the environment could contribute to the development of drug-resistant parasite populations, a significant issue in both veterinary and human medicine. nih.gov
Research in this area should focus on microbial ecotoxicology assays to assess the functional and structural impact on soil and aquatic microbial communities.
Future Research Directions and Emerging Methodologies
Advanced Omics Technologies in Mechanism of Action and Resistance Research
The application of advanced omics technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidating the detailed molecular mechanisms of oxantel (B1663009) and identifying the basis of helminth resistance. nih.govfrontiersin.orgelsevier.com These fields provide a comprehensive view of the dynamic changes occurring within a parasite upon drug exposure.
Transcriptomics : This technology, primarily through methods like RNA sequencing (RNA-Seq), analyzes the complete set of RNA transcripts in an organism. In the context of oxantel research, transcriptomics can identify genes that are significantly upregulated or downregulated in susceptible versus resistant worms following treatment. mdpi.com This can reveal compensatory pathways or specific genetic mutations that confer resistance. Preliminary studies on other anthelmintics have already established protocols for in vitro drug exposure and subsequent transcriptomic analysis of parasites, providing a blueprint for future oxantel investigations. nih.gov By comparing the gene expression profiles, researchers can pinpoint novel targets and gain a deeper understanding of the drug's impact on cellular processes like cell membrane biosynthesis, DNA damage, and stress responses. nih.gov
Proteomics : As the study of the entire set of proteins expressed by an organism, proteomics provides a direct look at the functional molecules within the parasite. Using techniques like mass spectrometry, researchers can quantify changes in protein abundance in response to oxantel. This can validate findings from transcriptomics and uncover post-transcriptional modifications that play a role in the drug's mechanism or in resistance. mdpi.com Identifying proteins that are differentially expressed or modified can help map the specific cellular machinery affected by oxantel. nih.gov
Metabolomics : This field involves the comprehensive analysis of small molecule metabolites within an organism. nih.govmdpi.com By profiling the metabolome of parasites treated with oxantel, scientists can identify disruptions in key biochemical pathways, such as energy metabolism or nutrient uptake. researchgate.netnih.gov Untargeted metabolomics, in particular, can capture a broad snapshot of metabolic changes, offering clues to the drug's mode of action and revealing metabolic vulnerabilities that could be exploited in future drug development. frontiersin.org
| Omics Technology | Primary Focus | Potential Application in Oxantel Research | Key Insights |
|---|---|---|---|
| Transcriptomics | Gene Expression (RNA) | Comparing gene expression profiles of oxantel-treated vs. untreated parasites and resistant vs. susceptible strains. nih.gov | Identification of genes and pathways involved in drug action and resistance mechanisms. mdpi.com |
| Proteomics | Protein Expression and Modification | Quantifying changes in protein levels and post-translational modifications after oxantel exposure. mdpi.com | Understanding the functional impact on cellular machinery and validating gene expression data. nih.gov |
| Metabolomics | Metabolite Profiling | Analyzing shifts in the metabolic fingerprint of parasites following oxantel treatment. nih.govresearchgate.net | Revealing disruptions in critical biochemical pathways and identifying metabolic biomarkers of drug efficacy. nih.gov |
In Silico Modeling and Molecular Dynamics Simulations for Receptor-Ligand Interactions and Drug Design
Computational methods, collectively known as in silico or computer-aided drug design (CADD), are revolutionizing the way new drugs are discovered and optimized. taylorandfrancis.comnih.govnih.gov These techniques are particularly valuable for studying the interactions between a drug like oxantel and its molecular target.
Recent research has identified that oxantel is a potent agonist of a novel, oxantel-sensitive acetylcholine (B1216132) receptor (O-AChR) subtype found in whipworms (Trichuris spp.). researchgate.netnih.gov This discovery provides a specific target for computational modeling.
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand (oxantel) when it interacts with its receptor (O-AChR). openmedicinalchemistryjournal.com By creating a 3D model of the receptor's binding site, researchers can virtually screen different conformations of oxantel or its analogues to identify which ones are likely to form the most stable and effective complex. nih.gov
Molecular Dynamics (MD) Simulations : Following docking, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time at an atomic level. nih.govnih.gov These simulations can reveal how the binding of oxantel induces conformational changes in the receptor, the stability of the interaction, and the key amino acids involved in the binding process. unica.itresearchgate.net This detailed understanding is crucial for the rational design of new molecules with improved potency and specificity. semanticscholar.org
| Computational Method | Objective | Application to Oxantel | Expected Outcome |
|---|---|---|---|
| Homology Modeling | Generate a 3D structure of the target protein. | Create a 3D model of the Trichuris O-AChR based on known structures of similar receptors. nih.gov | A viable 3D protein structure for further computational analysis. |
| Molecular Docking | Predict the binding pose and affinity of a ligand to its receptor. openmedicinalchemistryjournal.com | Simulate the interaction of oxantel and its analogues with the modeled O-AChR binding site. | Ranking of potential drug candidates based on predicted binding energy and interaction patterns. nih.gov |
| Molecular Dynamics (MD) | Simulate the movement and interaction of atoms in the ligand-receptor complex over time. nih.gov | Analyze the stability and conformational changes of the oxantel-O-AChR complex. unica.it | Detailed insight into the binding mechanism, key interacting residues, and the structural basis for drug efficacy. researchgate.net |
Development of Novel Drug Discovery Platforms for Oxantel Analogues and Combination Therapies
To accelerate the identification of new therapeutic options, novel drug discovery platforms are essential. These platforms often rely on high-throughput screening (HTS) to rapidly evaluate large numbers of compounds. nih.gov
HTS for Oxantel Analogues : HTS platforms enable the automated testing of vast chemical libraries against a specific biological target, such as the O-AChR. nih.gov This allows for the rapid identification of novel chemical scaffolds or oxantel analogues that exhibit potent activity. Machine learning algorithms can be integrated into these platforms to predict the activity of new compounds, further streamlining the discovery process. nih.gov
Combination Therapy Screening : Given that oxantel has a narrow spectrum of activity, primarily against Trichuris trichiura, combining it with other anthelmintics is a key strategy. researchgate.netnih.gov HTS can be used to screen thousands of pair-wise drug combinations to identify synergistic or additive interactions. nih.govresearchgate.net For instance, studies have already investigated combinations of oxantel pamoate with drugs like mebendazole (B1676124), albendazole (B1665689), and ivermectin, revealing varying degrees of interaction from synergistic to antagonistic. nih.govplos.org Advanced microfluidic platforms can perform these combination screens using minimal reagents and test a wide matrix of concentrations simultaneously. rsc.org
| Drug Combination | Parasite Model | Observed Interaction | Reference |
|---|---|---|---|
| Oxantel pamoate + Mebendazole | Trichuris muris (in vivo) | Highly Synergistic | nih.gov |
| Oxantel pamoate + Pyrantel (B1679900) pamoate | Trichuris muris (in vitro) | Antagonistic | nih.gov |
| Oxantel pamoate + Levamisole (B84282) | Trichuris muris (in vivo) | Antagonistic | nih.gov |
| Oxantel pamoate + Albendazole | Trichuris muris (in vivo) | Antagonistic | nih.gov |
| Oxantel pamoate + Ivermectin | Trichuris muris (in vivo) | Antagonistic | nih.gov |
Standardization of In Vitro and Animal Models for Enhanced Predictive Research
The reliability and reproducibility of preclinical research heavily depend on the quality and standardization of experimental models. A lack of standardization complicates the comparison of data across different studies and can hinder the translation of findings from the laboratory to clinical applications. nih.govnih.gov
Standardization of In Vitro Models : Establishing standardized protocols for in vitro assays is crucial for the initial screening of oxantel analogues and combinations. nih.gov This includes defining consistent methods for parasite cultivation, drug preparation and exposure, and objective measures of parasite viability. nih.gov The development of more advanced in vitro systems, such as organ-on-a-chip models, that better mimic the physiological environment of the host gut could improve the predictive value of these assays and help reduce the reliance on animal testing, in line with the "3Rs" (replacement, reduction, refinement) principle. nih.govnist.gov
Standardization of Animal Models : For in vivo efficacy testing, the standardization of animal models is equally important. researchgate.net This involves using well-characterized parasite strains and host species, and clearly reporting all experimental parameters, including the method of infection, treatment timing, and outcome measures like worm burden reduction. nih.govplos.orgnih.gov Creating a standardized framework to assess and compare different animal models would ensure that the most relevant and predictive models are used in anthelmintic drug development. nih.gov
Q & A
Q. What strategies can validate the long-term significance of oxantel’s low bioavailability in chronic helminthiasis?
- Methodological Answer : Design longitudinal cohort studies with extended follow-up (≥12 months) to monitor reinfection rates. Pair pharmacokinetic data with parasite burden metrics (qPCR for worm DNA) to model drug exposure thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
